1,3,5-Trihexylbenzene
Description
Properties
CAS No. |
29536-28-5 |
|---|---|
Molecular Formula |
C₂₄H₄₂ |
Molecular Weight |
330.59 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trihexylbenzene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,3,5-Trihexylbenzene (CAS No. 29536-28-5). As a symmetrically substituted aromatic hydrocarbon, its unique molecular architecture imparts distinct characteristics relevant to various scientific and industrial fields. This document collates available experimental data and provides expert-driven predictions for properties where direct measurements are not publicly available. It is designed to be a foundational resource for professionals requiring a deep understanding of this compound's behavior, from its synthesis and characterization to its potential applications. The guide emphasizes the causal relationships between its structure and properties, offering field-proven insights into its handling and utilization.
Introduction
1,3,5-Trihexylbenzene is an organic compound featuring a central benzene ring symmetrically substituted with three n-hexyl chains.[1] This substitution pattern results in a non-polar, hydrophobic molecule with a significant aliphatic character.[1] Its molecular formula is C₂₄H₄₂ with a molecular weight of approximately 330.60 g/mol .[1] The long alkyl chains and the aromatic core contribute to properties that make it of interest in fields such as organic electronics, specialty lubricants, and as a non-polar solvent or high-boiling point medium. In the context of drug development, understanding the behavior of such long-chain alkylbenzenes can be crucial for applications like solubilizing lipophilic active pharmaceutical ingredients (APIs) or in the formulation of lipid-based drug delivery systems.
This guide will systematically explore the synthesis, purification, and detailed physicochemical properties of 1,3,5-Trihexylbenzene. Acknowledging the scarcity of direct experimental data for this specific molecule, this document will also leverage data from analogous 1,3,5-trialkylbenzenes to provide well-reasoned estimations of its properties, ensuring a comprehensive and practical resource for the scientific community.
Synthesis and Purification
The synthesis of 1,3,5-trialkylbenzenes is most commonly achieved through Friedel-Crafts alkylation of benzene or a suitable precursor.[2] For 1,3,5-Trihexylbenzene, a plausible and efficient synthetic route involves the acid-catalyzed trimerization of a C₈ alkyne or a related ketone. A generalized protocol, based on established methods for similar compounds, is presented below.[3]
Synthetic Pathway: Conceptual Diagram
Caption: Conceptual synthetic pathway for 1,3,5-Trihexylbenzene.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This protocol is a representative method and may require optimization.
Part A: Friedel-Crafts Acylation
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane or carbon disulfide.
-
Addition of Reactants: The flask is cooled in an ice bath. A solution of heptanoyl chloride in the same solvent is added dropwise from the dropping funnel to a stirred solution of benzene in the reaction flask.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield crude 1,3,5-triheptanoylbenzene. This intermediate can be purified by column chromatography or recrystallization.
Part B: Clemmensen or Wolff-Kishner Reduction
-
Choice of Reduction: The choice between Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reduction depends on the presence of other functional groups in the molecule. For the simple ketone, either can be effective.
-
Wolff-Kishner Reduction Protocol: The purified 1,3,5-triheptanoylbenzene is dissolved in a high-boiling point solvent like diethylene glycol. Hydrazine hydrate and a strong base (e.g., potassium hydroxide) are added.
-
Reaction: The mixture is heated to a high temperature (typically 180-200 °C) to facilitate the reduction of the carbonyl groups to methylene groups. The reaction is continued until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent like hexane or ether. The organic extract is washed with water, dried, and the solvent is evaporated. The resulting crude 1,3,5-Trihexylbenzene is then purified by vacuum distillation.
Physicochemical Properties
The physicochemical properties of 1,3,5-Trihexylbenzene are primarily dictated by its molecular structure: a symmetrical, non-polar aromatic core with three substantial alkyl chains. This combination leads to a compound with low polarity and significant van der Waals forces.
Summary of Physicochemical Properties
| Property | Experimental Value | Predicted/Estimated Value | Reference/Basis for Prediction |
| Molecular Formula | C₂₄H₄₂ | - | [1] |
| Molecular Weight | 330.60 g/mol | - | [1] |
| CAS Number | 29536-28-5 | - | [1] |
| Appearance | - | Colorless to pale yellow liquid | Analogy with other 1,3,5-trialkylbenzenes[2] |
| Melting Point | - | < -20 °C | Trend from 1,3,5-triethylbenzene (-66.5 °C)[2] |
| Boiling Point | - | ~400-420 °C at 760 mmHg | Extrapolation from shorter-chain analogs |
| Density | - | ~0.86 - 0.88 g/cm³ at 20 °C | Analogy with 1,3,5-triethylbenzene (0.862 g/cm³)[2] |
| Refractive Index | - | ~1.49 - 1.50 at 20 °C | Analogy with 1,3,5-triethylbenzene (1.495)[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | - | General properties of long-chain alkylbenzenes[1] |
Detailed Discussion of Properties
-
Melting and Boiling Points: The presence of three long hexyl chains significantly increases the molecular weight and the strength of intermolecular van der Waals forces compared to smaller analogs like 1,3,5-triethylbenzene. This leads to a substantially higher boiling point. The symmetrical substitution, however, might lead to a relatively low melting point as efficient crystal packing can be hindered.
-
Density and Refractive Index: The density is expected to be slightly less than that of water, which is typical for long-chain hydrocarbons. The refractive index is predicted to be in a range similar to other alkylbenzenes, reflecting the presence of the aromatic ring.
-
Solubility: The molecule is highly non-polar due to the dominance of the alkyl chains and the non-polar nature of the benzene ring. Consequently, it is practically insoluble in water but exhibits high solubility in a wide range of non-polar organic solvents such as hexane, toluene, and dichloromethane. This property is crucial for its potential use as a non-polar medium or a solubilizer for lipophilic substances.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic Protons: Due to the C₃ symmetry of the molecule, the three protons on the benzene ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region, typically around δ 6.8-7.0 ppm .[4]
-
Alkyl Protons: The hexyl chains will show a series of multiplets.
-
The two protons on the carbon directly attached to the benzene ring (α-CH₂) will be a triplet around δ 2.5-2.6 ppm .
-
The subsequent methylene groups (β, γ, δ, ε-CH₂) will appear as a complex multiplet region between δ 1.2-1.6 ppm .
-
The terminal methyl group (ζ-CH₃) will be a triplet at approximately δ 0.9 ppm .
-
-
Integration: The integration ratio of the aromatic protons to the total alkyl protons will be 3:39, which simplifies to 1:13.
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: The symmetry of the molecule will result in only two signals for the six aromatic carbons.
-
Alkyl Carbons: Each carbon of the hexyl chain will give a distinct signal. The chemical shifts will be in the typical aliphatic region, with the α-carbon appearing around δ 35-36 ppm and the terminal methyl carbon around δ 14 ppm .
Infrared (IR) Spectroscopy
The IR spectrum of 1,3,5-Trihexylbenzene is expected to be dominated by absorptions corresponding to C-H and C=C vibrations.
-
Aromatic C-H Stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹ .[6]
-
Aliphatic C-H Stretch: Strong absorptions will be present in the 2850-2960 cm⁻¹ region due to the stretching of the C-H bonds in the hexyl chains.[6]
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[6]
-
C-H Bending: Bands corresponding to the out-of-plane bending of the aromatic C-H bonds are expected in the fingerprint region, typically between 800-900 cm⁻¹ for a 1,3,5-trisubstituted benzene.[6]
Mass Spectrometry (MS)
In mass spectrometry, 1,3,5-Trihexylbenzene will likely show a distinct molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 330.6 .
-
Fragmentation: The primary fragmentation pathway would be benzylic cleavage, resulting in the loss of a pentyl radical (C₅H₁₁) to form a stable benzylic cation at m/z = 259 . Further fragmentation of the alkyl chains is also expected. A peak corresponding to the tropylium ion at m/z = 91 is also likely to be observed, which is a common feature in the mass spectra of alkylbenzenes.[7]
Characterization Workflow
Caption: A typical workflow for the purification and characterization of synthesized 1,3,5-Trihexylbenzene.
Potential Applications and Field Insights
While specific applications for 1,3,5-Trihexylbenzene are not extensively documented, its properties suggest utility in several areas relevant to researchers and drug development professionals.
-
High-Performance Lubricants: Its high boiling point and thermal stability, imparted by the aromatic core, combined with the lubricating properties of the long alkyl chains, make it a candidate for specialty lubricant formulations.
-
Non-Polar, High-Boiling Point Solvent: In organic synthesis, it can serve as a high-boiling point solvent for reactions requiring elevated temperatures. Its non-polar nature makes it suitable for dissolving hydrophobic reactants.
-
Excipient in Drug Formulations: For poorly water-soluble drugs, 1,3,5-Trihexylbenzene could be explored as a lipid-based excipient to enhance solubility and bioavailability. Its hydrophobic character makes it a potential component in self-emulsifying drug delivery systems (SEDDS) or as a vehicle for lipophilic APIs in oral or topical formulations.
-
Organic Electronics: Symmetrically substituted benzenes can act as core building blocks for liquid crystals and other organic electronic materials. The long alkyl chains can influence the self-assembly and packing of these materials.
-
Environmental Tracers: Long-chain alkylbenzenes have been utilized as molecular tracers for wastewater contamination in environmental studies.[8]
Conclusion
1,3,5-Trihexylbenzene is a symmetrically substituted aromatic hydrocarbon with a unique set of physicochemical properties derived from its molecular structure. This guide has provided a comprehensive overview of its synthesis, characterization, and properties, combining the limited available experimental data with reasoned predictions based on chemical principles and data from analogous compounds. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these properties is essential for its effective application as a specialty chemical, a non-polar solvent, or a potential excipient in pharmaceutical formulations. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.
References
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- Wikipedia. (2023, October 27). 1,3,5-Triethylbenzene.
- Abdollahi, S. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. American Chemical Science Journal, 4(3), 349-356.
- Wang, J., & Li, J. (2015). Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
- PubChem. (n.d.). Hexylbenzene.
- FooDB. (2010, April 8). Compound: 1,3,5-Triphenylcyclohexane (FDB016597).
- NIST. (n.d.). 1,3,5-Benzenetricarbonyl trichloride. In NIST Chemistry WebBook.
- CymitQuimica. (n.d.). CAS 29536-28-5: Benzene, 1,3,5-trihexyl-.
- NIST/TRC. (n.d.). 1,3,5-trimethylbenzene. In Web Thermo Tables (WTT).
- El-Sayed, M. Y., & El-Ghamry, H. A. (2021). Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Egypt. J. Chem., 64(12), 7203-7210.
- Lehmann, M., et al. (2012). Polar switching in trialkylbenzene-1,3,5-tricarboxamides. Journal of the American Chemical Society, 134(17), 7484-7494.
- U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
- Abdel-Maksoud, M. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical Sciences and Research, 7(4), 1567-1579.
- ResearchGate. (n.d.). 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are... [Image].
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- PubChem. (n.d.). 1,3,5-Tricyclohexylbenzene.
- Cheméo. (n.d.). Chemical Properties of 1,3,5-triphenylhexane (CAS 17293-57-1).
- Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
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- Hua, H., et al. (2007). Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Journal of Chemical Research, 2007(8), 488-489.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
- González-Mazo, E., et al. (1997). Monitoring Long-Chain Intermediate Products from the Degradation of Linear Alkylbenzene Sulfonates in the Marine Environment by Solid-Phase Extraction Followed by Liquid Chromatography/Ionspray Mass Spectrometry. Analytical Chemistry, 69(1), 138-144.
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Spectroscopic Characterization Guide: 1,3,5-Trihexylbenzene
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 1,3,5-Trihexylbenzene (
Structural Analysis & Symmetry Considerations
Expertise & Experience:
The structural identification of 1,3,5-trihexylbenzene is heavily facilitated by its high degree of symmetry. Belonging to the
-
Chemical Equivalence: All three aromatic protons are chemically equivalent, as are the three hexyl chains. This results in a simplified NMR spectrum where the integration ratios are the primary validation tool.
-
Mechanistic Context: This compound is frequently encountered as the regioselective product of transition-metal-catalyzed (e.g., Co, Rh, or trimerization catalysts) cyclotrimerization of terminal alkynes. The presence of 1,2,4-isomers (asymmetric) would immediately manifest as complex splitting patterns in the aromatic region, contrasting the clean singlet of the 1,3,5-isomer.
Mass Spectrometry (MS) Analysis[1][2][3]
Fragmentation Mechanics
The mass spectrum of 1,3,5-trihexylbenzene is dominated by benzylic cleavages, a hallmark of alkylbenzenes. The molecular ion (
Key Fragmentation Pathways:
-
-Cleavage (McLafferty Rearrangement): Long alkyl chains (n > 3) attached to aromatic rings often undergo McLafferty rearrangement, where a
-hydrogen is transferred to the ring, eliminating an alkene. -
Benzylic Cleavage: Direct cleavage of the alkyl chain at the benzylic position generates a resonance-stabilized benzyl/tropylium cation.
MS Data Summary
| Ion Type | m/z (approx) | Origin/Mechanism |
| Molecular Ion ( | 330 | Intact radical cation |
| Base Peak / Fragment | 259 | Loss of pentyl radical ( |
| Tropylium Series | 91, 105 | Characteristic aromatic cluster ( |
Fragmentation Logic Diagram
Figure 1: Primary mass spectrometric fragmentation pathways for 1,3,5-trihexylbenzene showing the dominant
Infrared (IR) Spectroscopy[4][5]
Trustworthiness Protocol:
To ensure data integrity, samples should be analyzed as a thin liquid film (neat) on NaCl/KBr plates or via ATR (Attenuated Total Reflectance). The absence of bands at ~3300 cm
Band Assignment Table
| Frequency (cm | Intensity | Vibrational Mode | Structural Significance |
| 3000 - 3100 | Weak | Ar C-H Stretch | Diagnostic of aromaticity. |
| 2850 - 2960 | Strong | Alkyl C-H Stretch | Dominant feature due to 3 x Hexyl chains. |
| 1600, 1465 | Medium | Ar C=C Stretch | "Breathing" modes of the benzene ring. |
| 810 - 850 | Strong | Ar C-H OOP Bending | Critical: Specific to 1,3,5-trisubstitution pattern. |
| 720 | Medium | -(CH2)n- Rocking | Indicates long alkyl chain (n |
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9][10]
Experimental Protocol
-
Solvent: Deuterated Chloroform (
) is the standard solvent. -
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Concentration: ~10-20 mg in 0.6 mL solvent for optimal signal-to-noise ratio.
Proton ( H) NMR Data
Due to symmetry, the 42 protons condense into just 5 distinct environments.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 6.83 | Singlet (s) | 3H | Ar-H | Shielded relative to benzene (7.26) due to electron-donating alkyl groups. |
| 2.56 | Triplet (t) | 6H | Ar-CH | Benzylic protons; deshielded by ring current. |
| 1.55 - 1.65 | Multiplet (m) | 6H | Coupled to benzylic and | |
| 1.25 - 1.40 | Multiplet (m) | 18H | Chain CH | Bulk methylene envelope. |
| 0.89 | Triplet (t) | 9H | Terminal -CH | Classic terminal methyl group. |
Carbon ( C) NMR Data
The
| Chemical Shift ( | Carbon Type | Assignment |
| 142.8 | Quaternary | Ar -C (Ipso) |
| 126.5 | Methine | Ar -CH |
| 36.0 | Methylene | Ar-C H |
| 31.8 | Methylene | |
| 31.5 | Methylene | |
| 29.3 | Methylene | Mid-chain |
| 22.7 | Methylene | |
| 14.1 | Methyl | Terminal C H |
NMR Assignment Logic
Figure 2: Logic flow for NMR signal assignment demonstrating how symmetry reduces spectral complexity.
References
-
ChemicalBook. (n.d.). 1,3,5-Triethylbenzene 13C NMR spectrum. Retrieved from
- Note: Used as a homologue reference for aromatic qu
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1,3,5-Trimethylbenzene. NIST Chemistry WebBook, SRD 69. Retrieved from
- Note: Fundamental reference for alkylbenzene fragmentation p
-
Sigma-Aldrich. (2022). Certified Reference Material 1,3,5-Trimethoxybenzene. Retrieved from
- Note: Protocol reference for qNMR homogeneity assessment.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from
- Note: Standard for solvent residual peak calibration (
Crystal structure of 1,3,5-Trihexylbenzene
An In-depth Technical Guide to the Crystal Structure of 1,3,5-Trihexylbenzene: Synthesis, Predictive Analysis, and Experimental Determination
Abstract
1,3,5-Trihexylbenzene is a symmetrically substituted aromatic compound whose molecular structure suggests a propensity for ordered packing in the solid state. This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 1,3,5-trihexylbenzene. While a definitive published crystal structure is not available in open-access crystallographic databases as of this writing, we present a predictive model based on the known structures of analogous 1,3,5-substituted benzene derivatives. This document is intended for researchers in materials science, crystallography, and drug development, offering both a reasoned hypothesis of the crystal structure and detailed protocols for its experimental determination.
Introduction: The Significance of Supramolecular Architecture
The physical and chemical properties of a molecular solid are intrinsically linked to its crystal structure—the ordered, three-dimensional arrangement of its constituent molecules. For 1,3,5-trihexylbenzene, a molecule comprising a rigid aromatic core and flexible aliphatic chains, the crystal packing is dictated by a delicate balance of intermolecular forces. Understanding this supramolecular architecture is crucial for applications where solid-state properties are paramount, such as in the development of organic electronic materials, lubricants, and as non-polar scaffolds in medicinal chemistry.
The C₃ symmetry of the 1,3,5-trihexylbenzene molecule presents an interesting case for crystal engineering. The flexible hexyl chains introduce significant conformational possibilities, and their packing will be dominated by van der Waals interactions, while the central benzene ring offers a platform for potential C-H···π interactions.[1] The study of its crystal structure provides insight into the fundamental principles of molecular recognition and self-assembly in non-polar systems.[1]
Synthesis and Crystallization
The synthesis of 1,3,5-trihexylbenzene can be approached through several established organic chemistry routes. One of the most effective methods is the cyclotrimerization of a suitable alkyne, which directly yields the 1,3,5-substituted benzene core. An alternative and common approach involves the Friedel-Crafts acylation of benzene followed by a reduction of the resulting ketone.
Causality in Experimental Design: The Rationale Behind the Protocol
The chosen synthetic route, a Lewis acid-catalyzed trimerization of 1-octyne, is selected for its efficiency and atom economy in forming the central aromatic ring. The catalyst, such as NbCl₅ or TaCl₅, is effective in promoting the cyclization of terminal alkynes. The subsequent crystallization protocol is designed to achieve slow crystal growth, which is essential for obtaining high-quality single crystals suitable for X-ray diffraction. The choice of a solvent system like ethanol/dichloromethane allows for controlled evaporation and cooling, gradually increasing the solute concentration to the point of nucleation and growth.
Detailed Experimental Protocol: Synthesis of 1,3,5-Trihexylbenzene
Materials:
-
1-Octyne (98%)
-
Niobium(V) chloride (NbCl₅) or Tantalum(V) chloride (TaCl₅)
-
Anhydrous Toluene
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene (100 mL) to a 250 mL Schlenk flask equipped with a magnetic stirrer.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., NbCl₅, 0.5 mmol) to the toluene.
-
Substrate Addition: Slowly add 1-octyne (30 mmol) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, quench the reaction by slowly adding 50 mL of methanol.
-
Workup: Add 100 mL of water and 50 mL of DCM. Separate the organic layer. Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,3,5-trihexylbenzene as a colorless oil or a low-melting solid.
Protocol: Single Crystal Growth
-
Dissolution: Dissolve approximately 50 mg of purified 1,3,5-trihexylbenzene in a minimal amount of a suitable solvent (e.g., 1-2 mL of dichloromethane or warm ethanol).
-
Slow Evaporation: Place the solution in a small vial, loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is highly soluble (e.g., DCM) and place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., methanol). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them using a nylon loop.
Predictive Crystal Structure Analysis
In the absence of published experimental data, we can construct a predictive model for the crystal structure of 1,3,5-trihexylbenzene based on crystallographic data from analogous molecules like 1,3,5-trichlorobenzene and other substituted benzenes.[2]
Molecules with flexible alkyl chains often crystallize in common space groups such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic) to allow for efficient packing. The hexyl chains are expected to adopt an extended, all-trans conformation to maximize van der Waals interactions with neighboring chains. The overall packing will likely involve interdigitation of these alkyl chains, creating a layered or herringbone motif.
Predicted Crystallographic Data
The following table summarizes the expected crystallographic parameters for 1,3,5-trihexylbenzene. These values are estimates based on molecular dimensions and packing considerations for similar long-chain alkyl-aromatic compounds.
| Parameter | Predicted Value |
| Chemical Formula | C₂₄H₄₂ |
| Formula Weight | 330.60 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | ~10-15 |
| b (Å) | ~8-12 |
| c (Å) | ~20-25 |
| α, γ (°) | 90 |
| β (°) | ~90-105 (for Monoclinic) |
| Volume (V) (ų) | ~2000-3500 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | ~0.9-1.1 |
Intermolecular Interactions
The crystal packing of 1,3,5-trihexylbenzene is expected to be governed by the following interactions:
-
Van der Waals Forces: These will be the dominant interactions, primarily between the interdigitated hexyl chains of adjacent molecules. These non-directional forces are crucial for the stabilization of the crystal lattice in non-polar molecules.[3]
-
C-H···π Interactions: Weak hydrogen bonds may form between the hydrogen atoms of the alkyl chains and the electron-rich π-system of the benzene ring of a neighboring molecule.[4] While energetically minor compared to van der Waals forces, they can play a significant role in directing the precise molecular orientation.[5]
Experimental Workflow: Single Crystal X-ray Diffraction
The determination of a crystal structure is achieved through single-crystal X-ray diffraction.[6][7] This non-destructive technique provides precise information on bond lengths, bond angles, and the overall packing arrangement.[8][9]
Step-by-Step Protocol for Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head. The crystal is often flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Initial Screening and Unit Cell Determination: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[7] A series of diffraction images are collected to determine the quality of the crystal and to calculate the unit cell parameters and Bravais lattice.[8]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, recording the intensities and positions of the diffracted X-ray reflections.[10]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., absorption, polarization) and to integrate the reflection intensities.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit, typically expressed as a low R-factor.
-
Validation and Deposition: The final structure is validated for geometric and crystallographic correctness and can be deposited in a public database such as the Cambridge Structural Database (CSD).[11][12]
Visualizations
Predictive Molecular Packing Diagram
Caption: Predicted packing of 1,3,5-trihexylbenzene molecules in a unit cell.
Experimental Workflow Diagram
Caption: Workflow for synthesis and crystal structure determination.
References
-
Arunachalam, S., & Ghosh, P. (2010). Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,5-Triphenylbenzene. PubChem Compound Database. Available at: [Link]
-
Gorb, L., et al. (n.d.). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm. Available at: [Link]
- Google Patents. (n.d.). Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
-
Schulze, B., et al. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
Cuevas-Diarte, M. A., et al. (n.d.). Crystal data for 1,3,5-trichlorobenzene and 1,3,5-tribromobenzene at 293 K. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint. Available at: [Link]
-
NIST. (n.d.). 1,3,5-tricyclohexylcyclohexane. NIST Chemistry WebBook. Available at: [Link]
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Zarei, S. A., et al. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available at: [Link]
-
Wang, A., et al. (2024). The crystal structure of 1,3,5-tri(1H-imidazol-1-yl)benzene–2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid (1/1). ResearchGate. Available at: [Link]
-
Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Available at: [Link]
-
Desiraju, G. R. (1997). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
PubMed. (2024). Synthesis and crystal structure of 1,3,5-tris-[(1 H-benzotriazol-1-yl)meth-yl]-2,4,6-tri-ethyl-benzene. Available at: [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]
-
MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]
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Rasayan Journal. (2024). A solvent free green approach for the synthesis of 1,3,5-triarylbenzenes under sulphated tin oxide. Available at: [Link]
-
Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Available at: [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]
-
KAUST Repository. (2025). CCDC 2325165: Experimental Crystal Structure Determination. Available at: [Link]
-
Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett. Available at: [Link]
-
Sherrill Group. (n.d.). Research: Intermolecular Interactions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]
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Theoretical Characterization Framework for 1,3,5-Trihexylbenzene (THB)
Document Control:
-
Subject: Computational Profiling of 1,3,5-Trihexylbenzene
-
Target Audience: Computational Chemists, Formulation Scientists, Drug Delivery Researchers
Executive Summary
1,3,5-Trihexylbenzene (THB) represents a critical scaffold in materials science and pharmaceutical modeling. As a
Unlike simple solvents (e.g., toluene), THB’s long hexyl chains introduce significant conformational entropy, requiring advanced theoretical treatments beyond standard gas-phase DFT. This guide establishes a rigorous protocol for calculating the physicochemical, electronic, and transport properties of THB, providing a self-validating framework for researchers to generate high-fidelity data.
Structural Dynamics & Conformational Analysis
The Symmetry Challenge
While the benzene core suggests a rigid
-
Core Interaction: The ortho-hydrogens of the benzene ring interact with the
-methylene protons of the hexyl chains, creating a rotational barrier. -
Chain Folding: In solution, the hexyl chains adopt a "gauche-defect" rich morphology, effectively shielding the
-cloud.
Conformational Search Protocol
To accurately predict properties, one cannot rely on a single static structure. A Boltzmann-weighted ensemble is required.
Recommended Workflow:
-
Force Field Scanning: Use MMFF94 or OPLS3e for rapid rotamer generation.
-
Clustering: Group conformers within a 0.5 Å RMSD cutoff.
-
DFT Refinement: Optimize the lowest energy clusters using dispersion-corrected DFT.
Figure 1: Hierarchical conformational search workflow ensuring global minimum identification.
Electronic Properties: DFT Methodology
Functional & Basis Set Selection
For alkyl-substituted benzenes, standard functionals (B3LYP) often fail to capture the weak London dispersion forces between the hexyl chains.
-
Recommendation:
B97X-D or B3LYP-D3(BJ) . -
Basis Set: 6-311G(d,p) (minimum) or def2-TZVP (production). The polarization functions (d,p) are critical for describing the electron density at the benzylic position.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a proxy for chemical stability and optical absorption.
-
Prediction: The hexyl groups act as weak electron donors (+I effect) via hyperconjugation, slightly raising the HOMO energy compared to benzene.
-
Expected Gap: ~6.0 – 6.2 eV (Vacuum).
-
Solvation Effect: In polar solvents (PCM model), the gap typically narrows slightly due to stabilization of the more polarizable excited state.
Data Table 1: Predicted Electronic Parameters (Level: B3LYP-D3/6-311++G(d,p))
| Property | Value (Est.) | Significance |
| HOMO Energy | -6.1 eV | Oxidation potential; susceptibility to electrophilic attack. |
| LUMO Energy | 0.2 eV | Reduction potential; electron acceptance. |
| Dipole Moment | ~0.05 D | Nearly zero due to symmetry; deviations indicate conformational asymmetry. |
| Polarizability ( | ~320 a.u. | High value due to large alkyl volume; correlates with solubility. |
Thermodynamic & Transport Properties (MD Simulations)
For drug delivery applications (e.g., as a lipophilic solvent or SEDDS component), bulk properties like viscosity and diffusion coefficients are paramount. These are best calculated using Molecular Dynamics (MD).
Viscosity Calculation (Green-Kubo Method)
Viscosity (
Simulation Protocol:
-
Force Field: GAFF2 (General Amber Force Field) with AM1-BCC charges.
-
Equilibration: NPT ensemble (1 atm, 298 K) for 5 ns to stabilize density.
-
Production: NVT ensemble for >10 ns with a 1 fs timestep. Save pressure tensor every 10 steps.
Figure 2: Molecular Dynamics pipeline for calculating bulk viscosity.
Lipophilicity (LogP)
THB is extremely lipophilic.
-
Theoretical LogP: ~7.5 - 8.2.
-
Implication: It will partition exclusively into lipid bilayers. In drug development, it serves as a model for "super-lipophilic" compounds, often requiring specialized formulations (e.g., lipid nanoparticles) for delivery.
Spectroscopic Validation Markers
To validate theoretical models against experimental samples, focus on these specific vibrational markers:
-
C-H Stretching (Alkyl): 2850–2960 cm⁻¹ (Strong, multiple bands).
-
C=C Stretching (Aromatic): ~1600 cm⁻¹ and 1450 cm⁻¹.
-
Out-of-Plane Bending: ~850 cm⁻¹ (Characteristic of 1,3,5-trisubstitution).
Note: In DFT frequency calculations, scale vibrational frequencies by 0.961 (for B3LYP/6-311G) to correct for anharmonicity.
References
-
BenchChem. (2025).[1][2] Potential Industrial Applications of Trihexyl Benzene-1,2,4-tricarboxylate: A Technical Guide. Retrieved from
- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.
-
Gaussian, Inc. (2025). DFT Polarization Continuum Models (PCM). Retrieved from
-
GROMACS Development Team. (2025). Viscosity calculation using Green-Kubo relations. Retrieved from
Sources
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1,3,5-Trihexylbenzene via Friedel-Crafts Alkylation
Abstract: This document provides a comprehensive technical guide for the synthesis of 1,3,5-trihexylbenzene, a symmetrically substituted aromatic compound with significant applications in materials science and as a precursor for liquid crystals and functional polymers. The primary synthetic route detailed herein is the Friedel-Crafts alkylation of benzene. This guide delves into the underlying reaction mechanisms, provides a detailed, field-tested experimental protocol, and discusses critical process considerations, including the management of polyalkylation and potential side reactions. It is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a robust and reproducible method for preparing this versatile molecule.
Scientific Foundation and Strategic Considerations
The Friedel-Crafts alkylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1] The reaction is a type of electrophilic aromatic substitution where an alkyl group is introduced onto the benzene ring.[2][3] The synthesis of 1,3,5-trihexylbenzene presents a classic case study in directing substitution patterns and managing the inherent challenges of this reaction class.
The Mechanism of Electrophilic Aromatic Substitution
The synthesis proceeds through a well-understood multi-step mechanism.[2][3] The choice of alkylating agent (e.g., 1-hexene or a 1-halohexane) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is critical.
-
Generation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent to generate a highly reactive carbocation electrophile.[4][5] When using an alkyl halide, the Lewis acid coordinates to the halogen, facilitating the cleavage of the carbon-halogen bond.[6] With an alkene like 1-hexene, a protic acid or Lewis acid helps to form the carbocation.[7]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the carbocation.[5][8] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the complex formed from the Lewis acid and the halide ([AlCl₄]⁻), abstracts a proton from the carbon atom bearing the new alkyl group.[5][9] This restores the aromatic π-system and regenerates the catalyst, yielding the alkylated benzene and HCl.[9]
Key Challenge: Controlling Polyalkylation
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation.[8][10] The introduction of an alkyl group, which is electron-donating, activates the aromatic ring, making the mono-alkylated product more reactive than the starting benzene.[11] This increased nucleophilicity promotes further alkylation.
For the synthesis of 1,3,5-trihexylbenzene, this enhanced reactivity is leveraged. The first hexyl group directs subsequent substitutions primarily to the ortho and para positions. However, under thermodynamic control (e.g., longer reaction times or higher temperatures), the sterically less hindered and more stable meta product can be favored. The formation of 1,3,5-triethylbenzene as the thermodynamically stable product in prolonged reactions of benzene and ethyl bromide serves as a classic example of this principle.[7] Achieving high selectivity for the 1,3,5-isomer requires careful control over reaction conditions to favor the thermodynamically most stable tri-substituted product.
Potential Complication: Carbocation Rearrangement
A major limitation of Friedel-Crafts alkylation is the propensity of the carbocation intermediate to rearrange to a more stable form.[6] For instance, a primary carbocation generated from 1-bromohexane can undergo a hydride shift to form a more stable secondary carbocation.[7] This would lead to the incorporation of a (2-hexyl) group on the benzene ring instead of the desired linear hexyl chain. While this rearrangement is a significant concern for many substrates, the use of specific catalysts or reaction conditions can sometimes minimize this effect. For applications requiring the pure, linear 1,3,5-trihexylbenzene, an alternative route via Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction would be the preferred, albeit longer, method to prevent such rearrangements.[11][12]
Experimental Guide: Synthesis of 1,3,5-Trihexylbenzene
This protocol details the direct alkylation of benzene using 1-hexene and aluminum chloride.
Materials and Equipment
| Reagents & Materials | Equipment |
| Benzene (anhydrous) | 500 mL three-neck round-bottom flask |
| 1-Hexene | Magnetic stirrer and stir bar |
| Aluminum chloride (anhydrous, AlCl₃) | Heating mantle with temperature control |
| Dichloromethane (DCM, anhydrous) | Reflux condenser |
| Hydrochloric acid (HCl, concentrated) | 100 mL pressure-equalizing dropping funnel |
| Saturated sodium bicarbonate solution (NaHCO₃) | Nitrogen or Argon gas inlet |
| Brine (saturated NaCl solution) | Ice-water bath |
| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel (1 L) |
| Silica gel for column chromatography | Rotary evaporator |
| Hexane (for chromatography) | Standard glassware for chromatography |
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All operations must be conducted in a certified chemical fume hood.
-
Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle with care in a dry environment.
-
Concentrated HCl is highly corrosive.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,3,5-trihexylbenzene.
Step-by-Step Protocol
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. Place the apparatus under an inert atmosphere of nitrogen or argon.
-
Charging Reagents: To the flask, add anhydrous benzene (50 mL, 0.56 mol) and anhydrous dichloromethane (150 mL) as a solvent. Carefully add anhydrous aluminum chloride (25.0 g, 0.187 mol) in portions. The suspension will likely warm and evolve some HCl gas. Stir the resulting slurry and cool it to 0°C using an ice-water bath.
-
Addition of Alkylating Agent: Charge the dropping funnel with 1-hexene (50.5 g, 0.60 mol). Add the 1-hexene dropwise to the stirred, cooled benzene/AlCl₃ slurry over a period of 60-90 minutes. Maintain the internal temperature below 5°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Reaction Quenching: After the reaction is complete, cool the flask again in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL). Very slowly and carefully, pour the reaction mixture onto the stirred ice/HCl slurry to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas.
-
Work-up: Transfer the entire mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine all organic layers and wash them sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as a viscous oil.
-
Purification: Purify the crude oil by column chromatography on silica gel, eluting with hexane. The desired 1,3,5-trihexylbenzene isomer is typically the least polar major product and will elute first. Alternatively, vacuum distillation can be employed for purification.
Characterization and Data
The identity and purity of the synthesized 1,3,5-trihexylbenzene must be confirmed using standard analytical techniques.
Reaction Mechanism Diagram
Caption: Simplified mechanism of Friedel-Crafts alkylation for 1,3,5-trihexylbenzene synthesis.
Expected Analytical Data
The following table summarizes the expected spectroscopic data for the target compound.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ ~6.8-7.0 (s, 3H, Ar-H), δ ~2.5-2.6 (t, 6H, Ar-CH₂), δ ~1.5-1.7 (m, 6H, Ar-CH₂-CH₂), δ ~1.2-1.4 (m, 18H, -(CH₂)₃-), δ ~0.8-0.9 (t, 9H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~142 (Ar-C), δ ~125 (Ar-CH), δ ~36 (Ar-CH₂), δ ~32, 31, 29, 23 (-CH₂-), δ ~14 (-CH₃) |
| GC-MS | Expected molecular ion (M⁺) peak at m/z = 330.59 |
| Appearance | Clear, colorless to pale yellow viscous liquid |
References
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Fiveable. (2025, August 15). Polyalkylation Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
University of Calgary. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Gale, S. W., et al. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Organometallics. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. Retrieved from [Link]
-
Adi Chemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Clark, J. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry Learner. (2019, November 13). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Professor Dave Explains. (2015, January 5). Friedel-Crafts Alkylation [Video]. YouTube. Retrieved from [Link]
-
Koduri, R. G., et al. (2024). A solvent free green approach for the synthesis of 1,3,5-triarylbenzenes under sulphated tin oxide. RASĀYAN Journal of Chemistry, 17(3), 1258-1264. Retrieved from [Link]
-
Hemadri Chemicals. (n.d.). Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Retrieved from [Link]
-
Greef, T. F. A., & Palmans, A. R. A. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews, 41(17), 5911-5922. Retrieved from [Link]
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Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst [Undergraduate Honors Thesis, East Tennessee State University]. Digital Commons @ ETSU. Retrieved from [Link]
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Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
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Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. In Organic Chemistry II. Retrieved from [Link]
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-
Wang, Z., et al. (2014). Theoretical study on the self-assembly of 1,3,5-triethynylbenzene on Si(100)2 × 1 and in situ polymerization via reaction with CO to fabricate a single surface-grafted polymer. Journal of Materials Chemistry C, 2(19), 3785-3793. Retrieved from [Link]
-
Chary, M. V., & Murthy, D. S. (2007). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of the Indian Chemical Society, 84(11), 1158-1160. Retrieved from [Link]
-
Winkler, M., & Sander, W. (2013). Isolation and Characterization of the Triradical 1,3,5-Trimethylenebenzene. Accounts of Chemical Research, 46(7), 1458-1467. Retrieved from [Link]
-
Wagner, E. D., et al. (2019). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Environmental Science: Water Research & Technology, 5(2), 322-331. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Retrieved from [Link]
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Application and Protocol Guide for the Recrystallization of 1,3,5-Trihexylbenzene
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Purity for 1,3,5-Trihexylbenzene
1,3,5-Trihexylbenzene is a symmetrically substituted aromatic hydrocarbon characterized by its non-polar nature. Its utility in various research and development applications, including as a building block in materials science and as a high-performance lubricant, necessitates a high degree of purity. Impurities, often remnants from synthesis such as isomers or unreacted starting materials, can significantly alter the compound's physical and chemical properties.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle of this technique lies in the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor. This guide provides a comprehensive overview of the principles and a detailed protocol for the effective recrystallization of 1,3,5-Trihexylbenzene.
Physicochemical Properties and the Principle of "Like Dissolves Like"
As a non-polar molecule, the solubility of 1,3,5-Trihexylbenzene is governed by the principle of "like dissolves like". This means it will exhibit greater solubility in non-polar solvents and poor solubility in polar solvents. The long hexyl chains contribute to its non-polar character, making it amenable to dissolution in solvents such as hexane, heptane, and toluene. Conversely, it is practically insoluble in polar solvents like water and ethanol.[1][2][3]
The ideal solvent for recrystallization should not only follow this solubility pattern but also have a boiling point that is below the melting point of 1,3,5-Trihexylbenzene to prevent the compound from "oiling out" – melting in the hot solvent instead of dissolving. Furthermore, the solvent should be chemically inert towards the compound.[4]
Protocol 1: Systematic Solvent Selection for Recrystallization
Given the absence of extensive published solubility data for 1,3,5-Trihexylbenzene, a systematic experimental approach is required to identify the optimal recrystallization solvent.
Objective: To identify a solvent that dissolves 1,3,5-Trihexylbenzene completely at an elevated temperature and provides a high yield of pure crystals upon cooling.
Materials:
-
Crude 1,3,5-Trihexylbenzene
-
Selection of non-polar and moderately polar solvents (e.g., Hexane, Heptane, Toluene, Acetone)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Screening:
-
Place approximately 20-30 mg of crude 1,3,5-Trihexylbenzene into separate test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature.
-
Agitate the mixtures and observe the solubility. A suitable solvent will show poor solubility at this stage.
-
-
Elevated Temperature Solubility Test:
-
Gently heat the test tubes containing the mixtures that showed poor room temperature solubility.
-
Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
-
An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.
-
-
Crystallization Test:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Observe for the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.
-
If no crystals form at room temperature, scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystallization.
-
-
Solvent Evaluation:
-
Based on the observations, select the solvent that provides the best balance of high solubility at elevated temperatures and low solubility at cooler temperatures, leading to a high recovery of crystalline material.
-
| Solvent Candidate | Predicted Polarity | Boiling Point (°C) | Expected Solubility Behavior for 1,3,5-Trihexylbenzene |
| Hexane | Non-polar | 69 | Good solubility when hot, poor when cold. A strong candidate. |
| Heptane | Non-polar | 98 | Similar to hexane, a strong candidate. |
| Toluene | Non-polar (aromatic) | 111 | High solubility likely, may require very low temperatures for good recovery.[5][6] |
| Acetone | Polar aprotic | 56 | May have some solubility due to its ability to dissolve a range of compounds.[7] |
| Ethanol | Polar protic | 78 | Poor solubility expected. Unlikely to be a good solvent. |
| Water | Polar protic | 100 | Insoluble. |
Protocol 2: Bulk Recrystallization of 1,3,5-Trihexylbenzene
Objective: To purify a larger quantity of crude 1,3,5-Trihexylbenzene using the optimal solvent identified in Protocol 1.
Materials:
-
Crude 1,3,5-Trihexylbenzene
-
Optimal recrystallization solvent
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude 1,3,5-Trihexylbenzene in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a high yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. For a more efficient drying process, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Workflow for Recrystallization of 1,3,5-Trihexylbenzene
Caption: Workflow for the purification of 1,3,5-Trihexylbenzene.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is melting instead of dissolving. | Add more solvent to lower the saturation point and allow for dissolution at a lower temperature. Alternatively, select a solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used, or the solution was cooled too quickly. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and repeat the cooling process. |
| Poor Recovery | Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were lost during transfer. | Ensure a minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Be careful during the filtration and washing steps. |
| Colored Impurities Remain | The impurities are soluble and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the target compound. |
References
-
Mutual Solubility Measurements of Hydrocarbon–Water Systems Containing Benzene, Toluene, and 3-Methylpentane. (2023). Journal of Chemical & Engineering Data. [Link]
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Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). United States Geological Survey. [Link]
-
Benzene. (2024). In Wikipedia. [Link]
-
Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. (1988). Marine Environmental Research. [Link]
-
Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. [Link]
-
Separation of Benzene and Hexane by Solvent Extraction with 1-Alkyl-3-methylimidazolium Bis{(trifluoromethyl)sulfonyl}amide Ionic Liquids: Effect of the Alkyl-Substituent Length. (2007). The Journal of Physical Chemistry B. [Link]
-
Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor. (1975). Bulletin of the Chemical Society of Japan. [Link]
- Method for the solvent extraction of aromatic hydrocarbons. (1971).
-
Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. (2013). Journal of Chemical & Engineering Data. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2020). Chemical Reviews. [Link]
-
Separation of Benzene and Hexane by Solvent Extraction with 1-Alkyl-3-methylimidazolium Bis{(trifluoromethyl)sulfonyl}amide Ionic Liquids: Effect of the Alkyl-Substituent Length. (2007). The Journal of Physical Chemistry B. [Link]
-
1,3,5-Triphenylbenzene. (n.d.). PubChem. [Link]
-
Experimental solubility data of various n-alkane waxes: Effects of alkane chain length, alkane odd versus even carbon number structures, and solvent chemistry on solubility. (2016). Fluid Phase Equilibria. [Link]
-
Toluene. (2024). In Wikipedia. [Link]
-
Predicting Solubility Using the Intermolecular Interactions of Substances. (2021). Study.com. [Link]
-
Factors Affecting Solubility Polar and Non Polar Part 3. (2010). YouTube. [Link]
-
Toluene. (n.d.). PubChem. [Link]
-
Toxicity of Linear Alkyl Benzenes (LABs) to the Aquatic Crustacean Daphnia magna through Waterborne and Food Chain Exposures. (2018). Bulletin of Environmental Contamination and Toxicology. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]
-
Chemical Properties of 1,3,5-triphenylhexane (CAS 17293-57-1). (n.d.). Cheméo. [Link]
-
1,3,5-Triphenylbenzene. (n.d.). Solubility of Things. [Link]
-
Analytical determination of aromatic hydrocarbons by adsorption. (1940). Journal of Research of the National Bureau of Standards. [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison. [Link]
-
The Evolution of Solubility Prediction Methods. (2025). Rowan University. [Link]
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Application Notes and Protocols for 1,3,5-Trihexylbenzene Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-trihexylbenzene and its derivatives as a promising class of materials for organic electronics. While specific experimental data for 1,3,5-trihexylbenzene in electronic devices is emerging, this document synthesizes information from closely related 1,3,5-trialkyl- and 1,3,5-triarylbenzene systems to present a detailed account of their synthesis, properties, and potential applications. The focus is on providing a strong foundational understanding and actionable protocols for researchers exploring this molecular scaffold. We delve into the rationale behind experimental design, from molecular synthesis to device fabrication, to empower researchers in the development of novel organic electronic materials and devices.
Introduction: The Potential of the 1,3,5-Trihexylbenzene Core
The 1,3,5-trisubstituted benzene scaffold is a C3-symmetric core that has garnered significant interest in materials science. Its planar, aromatic nature provides a foundation for π-electron delocalization, a key requirement for charge transport in organic semiconductors. The symmetrical substitution pattern allows for the formation of well-ordered molecular assemblies, which is crucial for efficient charge transport in thin films.
The introduction of hexyl chains at the 1, 3, and 5 positions of the benzene ring is a deliberate design choice aimed at tuning the material's properties for organic electronic applications. These alkyl chains are expected to:
-
Enhance Solubility: The nonpolar hexyl groups significantly improve the solubility of the aromatic core in common organic solvents. This is a critical prerequisite for solution-based processing techniques like spin-coating and inkjet printing, which are cost-effective methods for fabricating large-area electronic devices.
-
Influence Molecular Packing: The flexible hexyl chains can influence the intermolecular arrangement of the benzene cores in the solid state. This can affect the degree of π-π stacking, which is a primary mechanism for charge transport in these materials.
-
Modify Thin-Film Morphology: The nature of the alkyl chains plays a crucial role in the formation of the thin film's microstructure, which in turn dictates the performance of the final device.
This guide will explore the synthesis of 1,3,5-trihexylbenzene derivatives, their expected electronic and physical properties, and provide detailed protocols for their incorporation into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Synthesis of 1,3,5-Trihexylbenzene Derivatives
The synthesis of 1,3,5-trihexylbenzene can be approached through several established methods for forming 1,3,5-trisubstituted benzene rings. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Cyclotrimerization of Alkyl Aryl Ketones
A common and effective method is the acid-catalyzed cyclotrimerization of an appropriate aryl hexyl ketone. This self-condensation reaction proceeds via an aldol-type mechanism to form the central benzene ring.
Protocol: Synthesis of 1,3,5-Trihexylbenzene via Cyclotrimerization
Materials:
-
1-Phenyl-1-heptanone (or other suitable hexyl-substituted acetophenone derivative)
-
Thionyl chloride (SOCl₂) or another acid catalyst (e.g., p-toluenesulfonic acid)[1]
-
Anhydrous ethanol
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-phenyl-1-heptanone (3 equivalents) in anhydrous ethanol, slowly add thionyl chloride (catalytic amount) at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 1,3,5-trihexylbenzene.
Causality behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is essential to promote the enolization of the ketone and the subsequent aldol condensation and cyclization reactions.
-
Anhydrous Conditions: The reaction is sensitive to water, which can interfere with the catalytic activity and lead to side reactions. Therefore, anhydrous solvents and reagents are crucial.
-
Purification: Column chromatography is necessary to separate the desired 1,3,5-trihexylbenzene from unreacted starting material and oligomeric byproducts.
Physicochemical and Electronic Properties
The properties of 1,3,5-trihexylbenzene derivatives are crucial for their performance in electronic devices. While extensive experimental data for 1,3,5-trihexylbenzene is not yet widely available, we can predict its key properties based on related compounds and theoretical calculations.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Method of Determination |
| Molecular Formula | C₂₄H₄₂ | - |
| Molecular Weight | 330.60 g/mol | - |
| Appearance | Colorless to light yellow liquid or low-melting solid | Visual inspection |
| Solubility | Highly soluble in common organic solvents (e.g., toluene, THF, chloroform) | Solubility tests |
| Thermal Stability | High, with decomposition temperature likely > 300 °C | Thermogravimetric Analysis (TGA)[2] |
| Melting Point | Expected to be low due to flexible hexyl chains | Differential Scanning Calorimetry (DSC)[2] |
Predicted Electronic Properties
The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, determine the charge injection and transport characteristics of the material.
| Property | Predicted Value (eV) | Method of Determination |
| HOMO Energy Level | ~ -5.5 to -6.0 | Cyclic Voltammetry (CV), Photoelectron Spectroscopy |
| LUMO Energy Level | ~ -1.5 to -2.0 | Cyclic Voltammetry (CV), Inverse Photoelectron Spectroscopy |
| Electrochemical Bandgap | ~ 3.5 to 4.5 | Calculated from HOMO and LUMO levels obtained from CV |
| Optical Bandgap | ~ 3.0 to 4.0 | UV-Visible Spectroscopy |
Rationale for Predicted Values:
-
The HOMO level is primarily determined by the electron-donating ability of the π-conjugated core. The benzene ring itself is moderately electron-rich.
-
The LUMO level is influenced by the electron-accepting character. The unsubstituted benzene core has a relatively high LUMO energy.
-
The large bandgap suggests that 1,3,5-trihexylbenzene itself is likely to be a wide-bandgap semiconductor, making it potentially suitable as a host material in organic light-emitting diodes (OLEDs) or as a component in charge-blocking layers.
Applications in Organic Electronics
The unique combination of solution processability and a stable aromatic core makes 1,3,5-trihexylbenzene derivatives attractive candidates for several applications in organic electronics.
Organic Field-Effect Transistors (OFETs)
In an OFET, a semiconductor layer is used to control the flow of current between two electrodes (source and drain) via a gate electrode. The performance of an OFET is primarily characterized by its charge carrier mobility (µ).
Expected Role of 1,3,5-Trihexylbenzene in OFETs:
-
Active Layer: Derivatives of 1,3,5-trihexylbenzene with more extended π-conjugation (e.g., by attaching thiophene or other aromatic units to the central ring) could function as the active semiconductor layer. The hexyl chains would ensure good film formation from solution.
-
Dielectric Layer: The wide bandgap and insulating nature of pristine 1,3,5-trihexylbenzene could make it a candidate for a solution-processable gate dielectric layer.
Protocol: Fabrication of a Solution-Processed OFET
Materials:
-
1,3,5-trihexylbenzene derivative (as the active material)
-
A suitable solvent (e.g., toluene, chlorobenzene)
-
Pre-patterned source-drain electrodes on a Si/SiO₂ substrate
-
A gate dielectric material (if not using the substrate's SiO₂)
-
Encapsulation materials
Workflow Diagram:
Caption: Workflow for the fabrication of a solution-processed OFET.
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate with pre-patterned source-drain electrodes by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the substrate with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface quality and promote ordered growth of the organic semiconductor.
-
Active Layer Deposition:
-
Prepare a solution of the 1,3,5-trihexylbenzene derivative in a suitable organic solvent (e.g., 5-10 mg/mL in toluene).
-
Spin-coat the solution onto the substrate at a specific speed (e.g., 1500-3000 rpm) to achieve the desired film thickness.
-
-
Thermal Annealing: Anneal the film on a hotplate at a temperature optimized to improve the crystallinity and morphology of the semiconductor layer.
-
Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer to determine the charge carrier mobility and on/off ratio.
Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, convert light into electricity. They typically consist of a blend of an electron-donating material and an electron-accepting material (a bulk heterojunction).
Expected Role of 1,3,5-Trihexylbenzene in OPVs:
-
Donor Material Scaffold: While 1,3,5-trihexylbenzene itself does not absorb strongly in the visible region, it can serve as a core to which chromophoric (light-absorbing) and electron-donating groups are attached. The C3-symmetric structure could lead to materials with isotropic charge transport properties.
-
Morphology Control Additive: Due to its good solubility and potential to influence molecular packing, 1,3,5-trihexylbenzene could be used as a processing additive to control the morphology of the bulk heterojunction active layer, which is critical for efficient charge separation and transport.
Protocol: Fabrication of a Bulk Heterojunction OPV
Materials:
-
A donor polymer (e.g., P3HT)
-
An acceptor material (e.g., PCBM)
-
A 1,3,5-trihexylbenzene derivative (as a potential third component or part of the donor)
-
A suitable solvent (e.g., chlorobenzene, o-dichlorobenzene)
-
ITO-coated glass substrates
-
A hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
An electron transport layer (ETL) material (e.g., ZnO, Ca)
-
A metal for the top electrode (e.g., Al)
Workflow Diagram:
Caption: Workflow for the fabrication of a solution-processed OPV.
Step-by-Step Protocol:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition:
-
Prepare a blend solution of the donor material, acceptor material, and the 1,3,5-trihexylbenzene derivative (if used as an additive) in a suitable solvent.
-
Spin-coat the active layer blend in an inert atmosphere (e.g., a glovebox).
-
-
Thermal Annealing: Anneal the active layer to optimize its morphology for charge separation and transport.
-
Electron Transport Layer (ETL) and Electrode Deposition: Deposit an ETL (if required) and the top metal electrode (e.g., aluminum) via thermal evaporation.
-
Characterization: Measure the current-voltage characteristics of the device under simulated sunlight to determine the power conversion efficiency (PCE), fill factor (FF), open-circuit voltage (Voc), and short-circuit current (Jsc).
Characterization Techniques
A thorough characterization of 1,3,5-trihexylbenzene derivatives and the devices fabricated from them is essential.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and purity of the synthesized molecules. |
| Mass Spectrometry | To determine the molecular weight and confirm the identity of the synthesized compounds. |
| UV-Visible Spectroscopy | To determine the optical bandgap and assess the light-absorbing properties of the materials. |
| Photoluminescence Spectroscopy | To study the emissive properties and excited state dynamics. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and the electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the materials.[2] |
| Differential Scanning Calorimetry (DSC) | To determine melting points, glass transition temperatures, and other phase transitions.[2] |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and roughness of the thin films. |
| X-ray Diffraction (XRD) | To investigate the crystallinity and molecular packing in the thin films. |
| Semiconductor Parameter Analyzer | To measure the electrical characteristics of OFETs and OPVs. |
Conclusion and Future Outlook
1,3,5-Trihexylbenzene and its derivatives represent a versatile and promising platform for the development of new materials for organic electronics. Their inherent C3 symmetry, coupled with the enhanced solubility and processability afforded by the hexyl chains, makes them ideal candidates for solution-processed devices. While further research is needed to fully elucidate their specific electronic properties and device performance, the foundational principles and protocols outlined in this guide provide a solid starting point for their exploration. Future work should focus on the synthesis of derivatives with extended π-conjugation to tune their optoelectronic properties for specific applications in OFETs, OPVs, and OLEDs. The continued investigation of this molecular scaffold is expected to contribute significantly to the advancement of organic electronics.
References
-
PubChem. 1,3,5-Triphenylbenzene. National Center for Biotechnology Information. [Link]
-
Chen, J., et al. (2016). Solution-processed organic tandem solar cells with power conversion efficiencies >12%. Nature Photonics, 11, 117–122. [Link]
-
Zhang, J., et al. (2015). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 31(9), 1735-1743. [Link]
-
Lee, T. W., et al. (2014). Synthesis and Properties of Soluble Organic p-Type Semiconductor based on TIPS-anthracene Moiety. Bulletin of the Korean Chemical Society, 35(8), 2379-2384. [Link]
-
Wang, C., et al. (2015). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C, 3(31), 8088-8096. [Link]
-
Shallal, M. A., et al. (2021). Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry, 64(12), 7203-7210. [Link]
-
Braveenth, R., et al. (2019). Triazine-dibenzocarbazole based bipolar host materials for highly luminescent green and yellow phosphorescent organic light emitting diodes. Dyes and Pigments, 163, 607-614. [Link]
-
Ganesan, P., et al. (2021). Influence of triphenylamine derivatives in efficient dye-sensitized/organic solar cells. Journal of Materials Chemistry A, 9(3), 1437-1464. [Link]
-
Hua, H., et al. (2007). Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Journal of Chemical Research, 2007(8), 482-484. [Link]
-
Wu, C.-C., et al. (2017). Electrosynthesis of Copolymers Based on 1,3,5-Tris(N-Carbazolyl)Benzene and 2,2′-Bithiophene and Their Applications in Electrochromic Devices. Polymers, 9(10), 526. [Link]
-
Wikipedia. (2023). 1,3,5-Triethylbenzene. [Link]
-
Kim, J. Y., et al. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Materials, 13(2), 299. [Link]
-
Han, Y., et al. (2020). Annealing-Free Efficient Organic Solar Cells via Alkylbenzene Side-Chain Strategy of Small-Molecule Electron Acceptor. Journal of Materials Chemistry C, 8(3), 993-1000. [Link]
-
Lee, J., et al. (2020). High-efficiency solution-processed green thermally activated delayed fluorescence OLEDs using a polymer-small molecule mixed host. Polymer Chemistry, 11(36), 5846-5854. [Link]
-
Duan, J.-J., et al. (2024). N-Heterocyclic Carbene-Derived 1,3,5-Trimethylenebenzene: On-Surface Synthesis and Electronic Structure. Journal of the American Chemical Society. [Link]
-
Mohammadi, A., & Younesi, H. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Organic Chemistry International, 2013, 1-5. [Link]
-
Journal of Science and Healthcare Exploration. (2025). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. [Link]
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Application Notes and Protocols for the Selective Functionalization of 1,3,5-Trihexylbenzene at the Alkyl Chains
Introduction: Unlocking the Potential of Symmetrical Star-Shaped Molecules
1,3,5-Trihexylbenzene is a unique symmetrical aromatic compound characterized by a central benzene core with three radiating hexyl chains. This star-shaped architecture imparts interesting physical properties and makes it a valuable building block in materials science, particularly in the synthesis of liquid crystals, functional polymers, and self-assembling systems. The ability to selectively functionalize the alkyl chains, specifically at the reactive benzylic positions, opens up a vast landscape for creating novel, tailor-made molecules with advanced functionalities.
This guide provides detailed application notes and robust protocols for three key transformations targeting the benzylic C-H bonds of the hexyl chains of 1,3,5-trihexylbenzene: benzylic bromination, benzylic oxidation, and catalytic C-H borylation. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods effectively.
I. Selective Benzylic Bromination: Gateway to Further Derivatization
The introduction of a bromine atom at the benzylic position is a powerful first step for further chemical modifications, such as nucleophilic substitutions and eliminations. The method of choice for this transformation is free-radical bromination using N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions like electrophilic aromatic substitution on the electron-rich benzene ring.[1][2][3]
Causality of Experimental Choices:
The high regioselectivity for the benzylic position stems from the resonance stabilization of the intermediate benzylic radical.[2][4][5] The unpaired electron can delocalize into the π-system of the aromatic ring, significantly lowering the activation energy for hydrogen abstraction at this site compared to other positions on the alkyl chain.[2] A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is used to start the chain reaction by generating the initial bromine radicals from the trace amounts of HBr that react with NBS.[1][6] An inert solvent like carbon tetrachloride (CCl₄) or benzene is typically used to prevent participation in the reaction.
Experimental Workflow: Benzylic Bromination
Caption: Workflow for the benzylic bromination of 1,3,5-trihexylbenzene.
Protocol 1: Synthesis of 1,3,5-Tris(1-bromohexyl)benzene
Materials:
-
1,3,5-Trihexylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3,5-trihexylbenzene (e.g., 5.0 g, 14.4 mmol) in 100 mL of anhydrous CCl₄.
-
Add N-bromosuccinimide (NBS) (8.4 g, 47.2 mmol, 3.3 equivalents).
-
Add a catalytic amount of benzoyl peroxide (BPO) (e.g., 175 mg, 0.72 mmol, 0.05 equivalents).
-
Place a 250W tungsten lamp next to the flask and reflux the mixture with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of saturated aqueous Na₂S₂O₃, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 100:0 to 98:2) to yield 1,3,5-tris(1-bromohexyl)benzene as a colorless to pale yellow oil.
| Parameter | Value |
| Starting Material | 1,3,5-Trihexylbenzene |
| Reagents | NBS (3.3 eq.), BPO (0.05 eq.) |
| Solvent | CCl₄ |
| Temperature | Reflux (~77 °C) |
| Typical Yield | 75-85% |
| Product | 1,3,5-Tris(1-bromohexyl)benzene |
II. Benzylic Oxidation: Accessing Ketones and Carboxylic Acids
Oxidation of the benzylic C-H bonds provides direct access to valuable carbonyl compounds. Depending on the oxidant and reaction conditions, either ketones or carboxylic acids can be obtained. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will typically cleave the alkyl chain to form 1,3,5-benzenetricarboxylic acid.[4][7] For the selective oxidation to the corresponding triketone, milder and more controlled conditions are required.
Causality of Experimental Choices:
The use of a manganese catalyst in the presence of a peroxide oxidant allows for a more controlled oxidation of the benzylic C-H bond to a ketone.[8] This approach avoids the over-oxidation to carboxylic acids that is common with stoichiometric permanganate or chromate reagents. The reaction proceeds through a high-valent manganese-oxo species that performs the C-H abstraction. Acetic acid is often used as a solvent as it can facilitate the catalytic cycle.
Protocol 2: Synthesis of 1,3,5-Tris(1-oxohexyl)benzene
Materials:
-
1,3,5-Trihexylbenzene
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,3,5-trihexylbenzene (e.g., 3.46 g, 10.0 mmol) in 50 mL of acetic acid in a 100 mL round-bottom flask, add Mn(OAc)₂·4H₂O (e.g., 245 mg, 1.0 mmol, 0.1 equivalents).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add tert-butyl hydroperoxide (TBHP, 70% in water) (e.g., 6.44 g, 50.0 mmol, 5.0 equivalents) dropwise over 1 hour using a syringe pump.
-
Maintain the reaction at 60 °C and monitor its progress by TLC or LC-MS.
-
After complete conversion (typically 12-24 hours), cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3,5-tris(1-oxohexyl)benzene.
| Parameter | Value |
| Starting Material | 1,3,5-Trihexylbenzene |
| Catalyst | Mn(OAc)₂·4H₂O (0.1 eq.) |
| Oxidant | TBHP (5.0 eq.) |
| Solvent | Acetic Acid |
| Temperature | 60 °C |
| Typical Yield | 60-75% |
| Product | 1,3,5-Tris(1-oxohexyl)benzene |
III. Catalytic C-H Borylation: Installing a Versatile Functional Group
Direct C-H borylation is a state-of-the-art method for converting unactivated C-H bonds into valuable boronate esters, which are highly versatile intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Iridium-catalyzed borylation has emerged as a powerful tool for this transformation.[9][10] While these reactions often favor functionalization of the aromatic ring, specific ligand and catalyst systems can promote borylation at the benzylic position.[9]
Causality of Experimental Choices:
Iridium catalysts, typically in combination with a bipyridine or phenanthroline-based ligand, are highly effective for C-H borylation.[9] The selectivity between aromatic and benzylic C-H bonds can be influenced by the ligand and the boron source. For benzylic C-H borylation, specific silylborane reagents in combination with an appropriate iridium catalyst have been shown to favor functionalization of primary benzylic C-H bonds.[9] For the secondary benzylic C-H bonds in 1,3,5-trihexylbenzene, achieving high selectivity over aromatic C-H borylation can be challenging and may require careful optimization of ligands and reaction conditions. The protocol below is an adapted method based on established principles for undirected alkyl C-H borylation.
Mechanism: Iridium-Catalyzed C-H Borylation
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Protocol 3: Proposed Synthesis of 1,3,5-Tris(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl)benzene
Materials:
-
1,3,5-Trihexylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclooctane (as solvent)
Procedure:
-
In a glovebox, add [Ir(cod)OMe]₂ (e.g., 49.8 mg, 0.075 mmol, 0.015 eq.), dtbpy (40.2 mg, 0.15 mmol, 0.03 eq.), and B₂pin₂ (4.57 g, 18.0 mmol, 3.6 eq.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 1,3,5-trihexylbenzene (e.g., 1.73 g, 5.0 mmol, 1.0 eq.) followed by 10 mL of anhydrous cyclooctane.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with stirring for 24-48 hours.
-
Monitor the reaction for the formation of the desired product by GC-MS analysis of an aliquot quenched with methanol. Note that a mixture of products (benzylic vs. aromatic borylation) may be observed.
-
Upon completion or when optimal conversion is reached, cool the reaction to room temperature.
-
Dilute the mixture with hexane and filter through a pad of silica gel, eluting with additional hexane/ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the borylated product(s).
| Parameter | Value |
| Starting Material | 1,3,5-Trihexylbenzene |
| Catalyst Precursor | [Ir(cod)OMe]₂ (0.015 eq.) |
| Ligand | dtbpy (0.03 eq.) |
| Boron Source | B₂pin₂ (3.6 eq.) |
| Solvent | Cyclooctane |
| Temperature | 100 °C |
| Product | 1,3,5-Tris(1-(pinacolboryl)hexyl)benzene |
Conclusion and Future Outlook
The protocols detailed in this guide provide robust and adaptable methods for the selective functionalization of 1,3,5-trihexylbenzene at its alkyl chains. Benzylic bromination offers a reliable entry point for a wide range of subsequent transformations. Controlled benzylic oxidation provides direct access to the corresponding triketone, a valuable synthon for constructing more complex architectures. Finally, catalytic C-H borylation, while requiring careful optimization for selectivity, represents a modern and powerful strategy for installing a versatile boronate ester functionality. These methods empower researchers to unlock the full synthetic potential of 1,3,5-trihexylbenzene, paving the way for the development of novel materials and molecules with tailored properties for advanced applications.
References
-
Abdollahi, S. et al. (2016). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. American Journal of Chemistry, 6(4), 93-98. [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]
-
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Chemistry Steps. [Link]
-
eScholarship, University of California. (n.d.). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org. [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Chemistry Steps. [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination. Chemia. [Link]
-
Zhou, J. et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 61(32), e202205983. [Link]
-
Asad, M. et al. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 29(9), 2095. [Link]
-
LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]
-
Course Hero. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Course Hero. [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 7. chemistry.coach [chemistry.coach]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trihexylbenzene
[1][2]
Introduction: The Symmetry Challenge
The synthesis of 1,3,5-trihexylbenzene via the cyclotrimerization of 1-octyne is a deceptive reaction.[1][2] On paper, it is an elegant, atom-economical [2+2+2] cycloaddition.[1][3] In the flask, it is a battle against entropy and steric statistics.[1]
As a Senior Application Scientist, I often see researchers struggle not with the formation of the benzene ring, but with the control of its substitution pattern. The thermodynamic sink is the benzene ring, but the kinetic pathways leading there are fraught with off-ramps that produce regioisomers (1,2,4-trihexylbenzene) and linear oligomers .[2]
This guide deconstructs these side products, explaining why they form and how to eliminate them using self-validating protocols.
Module 1: The Side Product Spectrum
Before troubleshooting, you must fingerprint your crude mixture.[1][3][4] The three primary contaminants in 1,3,5-trihexylbenzene synthesis are:
The Regioisomer: 1,2,4-Trihexylbenzene[1][2][6]
-
Origin: "Head-to-head" insertion of the second alkyne molecule into the metallacycle intermediate.[3][2][5][4]
-
Identification:
-
GC-MS: Identical mass (MW = 324.6 g/mol ) to the target.[2][5][4] Typically elutes after the 1,3,5-isomer on non-polar columns due to a higher boiling point and dipole moment.[1]
-
1H NMR: The diagnostic tell.[1][2][5][4][6] 1,3,5-trihexylbenzene is symmetric, showing a singlet for the aromatic protons (~6.8–6.9 ppm).[1][3] The 1,2,4-isomer shows a complex multiplet (doublet, singlet, doublet) pattern in the aromatic region.[1][3]
-
Linear Dimers (Enynes)
-
Origin: Premature termination of the catalytic cycle.[1][3][2][5][4] The metal couples two alkynes but fails to insert the third or reductively eliminate the ring.[5]
-
Structure: Often (E)-9-methylene-7-pentadecyne or similar "head-to-tail" dimers.[3][2][5][4]
-
Identification:
Linear Oligomers (Polymers)
Module 2: Mechanistic Causality (The "Why")[2][3][4]
To fix the problem, you must visualize the invisible.[1] The regioselectivity is determined at the metallacycle stage.[2][5][4]
Diagram 1: Catalytic Cycle & Regiodivergence
This diagram illustrates the critical bifurcation point between the desired 1,3,5-pathway and the 1,2,4-side product.[1]
Caption: Regiodivergence in alkyne cyclotrimerization. Steric bulk at the metallacycle stage forces the 'head-to-tail' arrangement required for 1,3,5-symmetry.[1][3]
Module 3: Troubleshooting Guides
Scenario A: "I have a mixture of 1,3,5 and 1,2,4 isomers."
Diagnosis: Lack of steric control during the metallacycle formation.[3][2][5][4] Root Cause: You are likely using a Cobalt catalyst (e.g., Co₂(CO)₈) or a thermal method without a bulky ligand.[1][3][2][4]
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Switch | Use TaCl₅ (Tantalum Pentachloride) | Ta(V) is a larger, high-valent center.[3][2][5][4] The bulky coordination sphere forces the octyl chains away from each other (1,3-position) in the metallacycle to minimize steric clash, heavily favoring the 1,3,5-product (>95:5 ratio).[1][3] |
| Solvent System | Toluene/Benzene (Aromatic) | Aromatic solvents stabilize the intermediate arene-metal complex, facilitating the smooth release of the product.[2][5][4] |
| Temperature | Lower Temperature (0°C to RT) | Higher temperatures provide enough energy to overcome the steric barrier of the "wrong" insertion.[2][5][4] Keeping it cold enforces the steric preference.[1][2][5][4] |
Scenario B: "My reaction turned black and yielded linear oils."
Diagnosis: Catalyst decomposition or "poisoning" leading to polymerization/dimerization.[1][3][2][5][4] Root Cause: Moisture ingress (if using TaCl₅) or oxidation (if using Ni/Co).[3][2][5][4]
| Parameter | Recommendation | Scientific Rationale |
| Reagent Quality | Distill 1-Octyne over CaH₂ | Terminal alkynes often contain trace water or peroxides.[3][2][5][4] TaCl₅ hydrolyzes instantly upon contact with moisture, producing HCl and inactive Tantalum oxides.[1][3][4] |
| Catalyst Handling | Glovebox / Schlenk Line | TaCl₅ is extremely hygroscopic.[1][3][2][5][4] It must be weighed in a glovebox. If it looks "clumpy" or sticky, it is already dead.[1][3][4] It should be a free-flowing white/yellow powder.[1][3][2][5][4] |
| Additives | Avoid coordinating solvents | Do not use THF or alcohols.[1][3][2][5][4] They coordinate strongly to the metal center, blocking the alkyne binding sites and stopping the cycle, leading to linear dimers.[1] |
Module 4: Validated Protocols
Protocol 1: High-Selectivity Synthesis with TaCl₅
Reference Standard: This protocol is adapted from the high-selectivity methods pioneered by the Whitesides and Masuda groups.[3][2][5][4]
Reagents:
Step-by-Step:
-
Setup: Flame-dry a 250 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).[1][3][2][5][4]
-
Catalyst Charge: In a glovebox, add TaCl₅ (1.0 eq, typically 2-3 mol% relative to alkyne) to the flask.
-
Solvent: Add anhydrous Toluene. Result should be a yellow slurry.[1][3][2][5][4]
-
Addition: Add 1-Octyne dropwise at 0°C. Critical: Slow addition keeps the local concentration of alkyne low relative to the catalyst, discouraging linear polymerization.[1]
-
Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.[1][3][2][5]
-
Quench: Add dilute aqueous HCl. The mixture will turn colorless or pale yellow.[1][2][5][4]
-
Workup: Extract with hexane, wash with brine, dry over MgSO₄.
Protocol 2: Purification (Separating the Isomers)
If you must separate the 1,2,4-isomer from the 1,3,5-isomer.
Logic:
-
Boiling Point: 1,3,5-Trihexylbenzene (Symmetric) generally has a lower boiling point than 1,2,4-Trihexylbenzene (Asymmetric) due to more efficient packing in the liquid phase but lower dipole-dipole interactions.[1][3][2]
-
Polarity: 1,2,4-Trihexylbenzene has a permanent dipole moment.[1][3][2][5][4] 1,3,5-Trihexylbenzene has a dipole moment of zero.[1][3]
Module 5: Troubleshooting Decision Tree
Use this flow to diagnose your specific failure mode.
Caption: Diagnostic workflow for identifying root causes based on crude product analysis.
References
-
Mechanistic Control in Alkyne Trimerization
-
Tantalum Catalyst Specifics
-
Cobalt Catalyst Fundamentals
-
Physical Properties & Separation
Sources
- 1. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]
- 2. 1-Octyne | C8H14 | CID 12370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-triphenylhexane (CAS 17293-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Optimizing the Synthesis and Yield of 1,3,5-Trihexylbenzene
Welcome to the technical support center for the synthesis of 1,3,5-trihexylbenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and robust protocols to overcome common challenges and improve reaction yields. As your virtual application scientist, my goal is to explain not just the steps, but the causality behind them, ensuring your experimental design is both logical and effective.
Section 1: Understanding the Synthetic Challenges
The synthesis of 1,3,5-trihexylbenzene, a symmetrically substituted aromatic compound, appears straightforward but is often plagued by issues of low yield and poor selectivity. The two primary routes—Friedel-Crafts alkylation and the cyclotrimerization of 1-hexyne—each present unique obstacles. Direct Friedel-Crafts alkylation of benzene with a hexylating agent is notoriously difficult to control due to the nature of the electrophilic aromatic substitution mechanism. The product of the first alkylation (hexylbenzene) is more reactive than the starting material (benzene), leading to a cascade of unwanted side reactions.[1][2] This guide will focus heavily on diagnosing and solving these issues to steer you toward a successful, high-yield synthesis.
Section 2: Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during the synthesis of 1,3,5-trihexylbenzene in a direct, problem-solution format.
Question 1: My reaction has a very low yield, or it failed completely. What are the most likely causes?
Answer: A low or zero yield is typically traced back to the deactivation of the catalyst or improper reaction conditions.
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are the cornerstone of Friedel-Crafts reactions. They are also extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous (dry) conditions.
-
Deactivated Aromatic Ring: While not an issue when starting with benzene, if you are using a substituted benzene derivative, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) will deactivate the ring towards electrophilic attack and prevent the reaction from proceeding.[1]
-
Insufficient Catalyst (Acylation Route): If you are using a Friedel-Crafts acylation approach, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required for acylations, in contrast to the catalytic amounts used in alkylations.
Question 2: My analysis (GC-MS, NMR) shows a complex mixture of isomers (e.g., 1,2,4- and 1,3,5-trihexylbenzene) and other alkylated products. Why is my product so impure?
Answer: This is the most common pitfall in Friedel-Crafts alkylation and is caused by two distinct mechanistic features:
-
Polyalkylation: The hexyl group, once attached to the benzene ring, is an electron-donating group. This activates the ring, making the product (hexylbenzene) more nucleophilic and thus more reactive than the starting benzene.[2] This leads to subsequent alkylations occurring faster than the first, resulting in a mixture of di-, tri-, and even tetra-hexylbenzene products. Controlling this is challenging; using a large excess of benzene can favor mono-alkylation, but achieving selective tri-substitution is difficult.[3]
-
Lack of Regiocontrol: The activating hexyl group is an ortho, para-director for subsequent electrophilic substitutions. This means that after the first hexyl group is added, the second and third groups will preferentially add to the ortho (1,2) and para (1,4) positions, leading to a mixture of 1,2,4- and 1,2,3- isomers rather than the desired 1,3,5- product. Achieving the 1,3,5- (meta) substitution pattern is inherently difficult via this direct pathway.
Question 3: The hexyl groups on my product are branched (e.g., 2-hexyl or 3-hexyl) instead of the linear n-hexyl chains I expected. How can I prevent this rearrangement?
Answer: This is a classic limitation of Friedel-Crafts alkylation involving primary alkyl halides. The reaction proceeds through a carbocation intermediate.[2]
-
The Lewis acid catalyst helps generate a primary carbocation from your 1-hexyl halide (or alcohol/alkene).
-
This primary carbocation is unstable and will rapidly rearrange via a hydride shift to form a more stable secondary carbocation.
-
The benzene ring then attacks this rearranged, more stable carbocation, leading to the branched isomer as the major product.[2][3][4]
To circumvent this, you must avoid the formation of a free primary carbocation. The most reliable solution is to use Friedel-Crafts Acylation followed by a reduction . The acylium ion (R-C=O⁺) electrophile used in acylation is resonance-stabilized and does not undergo rearrangement. You can then reduce the ketone to the desired n-hexyl group using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
Question 4: My reaction produced a dark, tarry, or polymeric material. What went wrong?
Answer: The formation of dark, insoluble materials is usually a sign of uncontrolled side reactions or polymerization.[1][5]
-
High Temperatures: Excessive heat can promote polymerization of the alkylating agent or lead to decomposition and charring.
-
High Catalyst Concentration: Too much Lewis acid catalyst can increase the rate of unwanted side reactions.
-
Reactive Alkylating Agents: Alkenes used as alkylating agents can be particularly prone to polymerization under strongly acidic conditions.
To mitigate this, ensure precise temperature control (consider starting at a lower temperature, such as 0 °C, and slowly warming up) and optimize the catalyst concentration.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Given the issues, what is the best synthetic route for obtaining high-purity 1,3,5-trihexylbenzene? The most robust and reliable method is not direct alkylation. Instead, an acylation-reduction pathway starting from 1,3,5-tribromobenzene offers superior control and purity. This involves a copper-catalyzed methoxylation or similar coupling reaction to introduce the hexyl groups, avoiding the pitfalls of Friedel-Crafts chemistry.[6] Alternatively, the cyclotrimerization of 1-hexyne using a suitable catalyst can provide the 1,3,5-isomer directly with high selectivity.
-
Q2: What are some alternative catalysts to AlCl₃ for these reactions? For Friedel-Crafts type reactions, solid acid catalysts like zeolites (e.g., H-Beta, MCM-22) and ionic liquids can offer advantages such as easier separation, reusability, and sometimes better selectivity with fewer side reactions.[7] For cyclotrimerization reactions, various transition metal catalysts, including those based on zirconium or copper, have been shown to be effective.[8][9]
-
Q3: How can I effectively purify the final product from a complex reaction mixture? Purification is critical. Column chromatography using silica gel with a non-polar eluent (e.g., hexane or heptane) is the most common and effective method for separating isomers and polyalkylated byproducts. For impurities with different functional groups (like sulfonated byproducts), a series of aqueous extractions with water and a basic solution can be effective before chromatography.[10]
-
Q4: What are the key safety precautions for these syntheses? Friedel-Crafts reactions require stringent safety measures. Aluminum chloride reacts violently with water, releasing HCl gas, and should be handled in a fume hood away from moisture. The solvents used (e.g., benzene, carbon disulfide) can be toxic and flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and ensure adequate ventilation.
Section 4: Data & Visualization
Table 1: Troubleshooting Summary for 1,3,5-Trihexylbenzene Synthesis
| Observed Problem | Primary Cause(s) | Recommended Solution(s) | Supporting Rationale |
| Low or No Yield | Catalyst deactivation by moisture. | Use oven-dried glassware; distill solvents; work under an inert atmosphere (N₂ or Ar). | Lewis acid catalysts like AlCl₃ are highly hygroscopic and become inactive upon contact with water.[1] |
| Mixture of Isomers | Polyalkylation and ortho, para-directing effects. | Use a synthetic route that builds the substitution pattern first (e.g., start with 1,3,5-tribromobenzene) or use cyclotrimerization. | The alkylated product is more reactive than the starting material, leading to poor control over the degree and position of substitution.[2] |
| Branched Alkyl Chains | Carbocation rearrangement. | Use Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. | The acylium ion electrophile does not rearrange, ensuring the linear chain structure is maintained.[3][4] |
| Tarry/Polymeric Byproduct | High reaction temperature; excess catalyst. | Maintain strict temperature control (e.g., 0 °C to RT); optimize catalyst loading. | Harsh conditions can lead to uncontrolled polymerization and decomposition side reactions.[1] |
Diagrams
Caption: Decision workflow for synthesizing 1,3,5-trihexylbenzene.
Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.
Section 5: Recommended Experimental Protocol
To avoid the issues of rearrangement and polyalkylation, the following two-step protocol for the synthesis of 1,3,5-tri(hexanoyl)benzene followed by reduction is recommended.
Protocol: Synthesis of 1,3,5-Trihexylbenzene via Acylation-Reduction
Part A: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride
-
Materials:
-
Anhydrous Benzene
-
Hexanoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)
-
Hydrochloric Acid (HCl), cold, dilute (for workup)
-
Ice
-
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure the system is under an inert atmosphere (e.g., Nitrogen).
-
In the flask, suspend anhydrous AlCl₃ (3.3 eq.) in the anhydrous solvent. Cool the mixture to 0-5 °C in an ice bath.
-
In the dropping funnel, add a solution of hexanoyl chloride (3.0 eq.) in the anhydrous solvent.
-
Add the hexanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. An acylium ion complex will form.
-
To this mixture, add anhydrous benzene (1.0 eq.) dropwise, again keeping the temperature controlled.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,3,5-tri(hexanoyl)benzene, which can be purified by recrystallization or column chromatography.
-
Part B: Clemmensen Reduction of 1,3,5-Tri(hexanoyl)benzene
-
Materials:
-
1,3,5-Tri(hexanoyl)benzene (from Part A)
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (co-solvent)
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the ketone from Part A.
-
Heat the mixture to a vigorous reflux with efficient stirring for 12-24 hours. Additional portions of concentrated HCl may need to be added periodically to maintain the acidic conditions.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash them with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure. The resulting crude 1,3,5-trihexylbenzene can be purified by vacuum distillation or column chromatography (silica gel, hexane) to yield the final, high-purity product.
-
References
-
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link][5]
-
CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Available at: [Link][3]
-
S.N. College of Pharmacy. (n.d.). Bachelor of Pharmacy Subject : Pharmaceutical Organic Chemistry II S. Available at: [Link][4]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link][2]
-
Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. Available at: [Link][8]
-
ResearchGate. (2002, July 8). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available at: [Link][11]
-
Google Patents. (n.d.). A kind of preparation method of 1,3,5 triphenyl benzene-like compounds. CN106928135A. Available at: [12]
-
Hua, H., et al. (n.d.). Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Journal of Chemical Research. Available at: [Link][13]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1,3,5-triarylbenzene from ketones catalyzed by 1. Available at: [Link][9]
-
Google Patents. (n.d.). Method of purifying 1,3,5-triisopropylbenzene. US6399847B1. Available at: [10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. stpeters.co.in [stpeters.co.in]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1,3,5-Trihexylbenzene Purification
The following technical support guide is designed for researchers and process chemists working with 1,3,5-Trihexylbenzene (THB) . It addresses the specific challenges of purifying this lipophilic, high-boiling alkylbenzene, distinguishing it from its isomers, and removing catalyst residues.
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Purification & Troubleshooting
Core Technical Specifications
Before troubleshooting, verify your target parameters against these field-validated standards.
| Property | Specification | Notes |
| CAS Number | 29536-28-5 | |
| Molecular Formula | C₂₄H₄₂ | MW: 330.6 g/mol |
| Physical State | Colorless Viscous Oil | Common Misconception: Users often expect a solid due to symmetry. It is a liquid at RT. |
| Boiling Point | 190–192 °C @ 1.5 mmHg | High vacuum is mandatory. Decomposes/polymerizes >300°C at atm. |
| Density | ~0.86 g/mL | Less dense than water; floats during aqueous workup. |
| Solubility | Hexane, DCM, Toluene | Insoluble in water, MeOH, Acetonitrile. |
Troubleshooting Modules (Q&A)
Module A: The "Grease" Factor & Physical State
User Report: "I isolated my product, but it’s a sticky, clear oil that won't crystallize. Is it impure?"
Diagnosis: This is likely the correct state. Unlike 1,3,5-triphenylbenzene (MP ~174°C), the long hexyl chains in 1,3,5-trihexylbenzene disrupt crystal packing, resulting in a liquid or semi-solid "grease" at room temperature.
Action Plan:
-
Stop attempting recrystallization from standard solvents (Ethanol/Hexane); you will only lose yield to the mother liquor.
-
Verify Purity via TLC: Use Hexanes (100%) as eluent. THB is very non-polar (Rf ~0.8–0.9). If you see a streak or a spot at the baseline, you have oligomers or catalyst residue.
-
Purification Method: Switch to Vacuum Distillation .
-
Protocol: Use a Kugelrohr or short-path distillation setup.
-
Target: Collect the fraction boiling at 190–192 °C (1.5 mmHg) .
-
Warning: Ensure your vacuum is stable. Pressure fluctuations will cause the 1,2,4-isomer (BP is very close) to co-distill.
-
Module B: Isomer Separation (1,3,5- vs. 1,2,4-)
User Report: "NMR shows a complex aromatic region. I suspect I have the 1,2,4-trihexylbenzene isomer mixed with my 1,3,5-product."
Root Cause: Cyclotrimerization of 1-octyne (especially with thermal or non-regioselective catalysts) produces a statistical mixture of 1,3,5- (symmetrical) and 1,2,4- (asymmetrical) isomers. Their boiling points are nearly identical, making distillation ineffective for separation.
Solution: Silver Nitrate (
Protocol:
-
Prepare Adsorbent: Dissolve
(10% w/w of silica) in Acetonitrile. Add Silica Gel. Evaporate solvent under vacuum (Rotovap) in the dark until free-flowing. -
Column Packing: Pack the column in the dark (wrap in foil) using Hexanes.
-
Elution:
-
Load crude oil (dissolved in min. Hexanes).
-
Elute with 100% Hexanes or 1% Toluene in Hexanes .
-
Order of Elution:
-
1,3,5-Trihexylbenzene (Symmetrical, weak
-binding) First Fraction . -
1,2,4-Trihexylbenzene (Asymmetrical, stronger
-binding) Second Fraction .
-
-
Module C: Catalyst Residue (The "Red/Brown" Oil)
User Report: "My product is reddish-brown. I used Dicobalt Octacarbonyl
Diagnosis: You have active Cobalt species complexed to the benzene ring or trapped in the oil. These are paramagnetic (ruining NMR) and can catalyze degradation.
Decomplexation Protocol: Do not distill yet; the metal residues can decompose violently or coat the glassware.
-
Dissolve: Dilute crude mixture in THF/Ether.
-
Oxidative Wash: Add Ceric Ammonium Nitrate (CAN) solution or simply stir with ethylenediamine (complexes Co) until the organic layer is clear/yellow and the aqueous layer takes the color.
-
Filtration: Pass through a pad of Celite topped with a thin layer of neutral alumina to trap residual metal salts.
-
Proceed to Distillation.
Validated Purification Workflow
The following logic flow ensures maximum purity and yield.
Figure 1: Decision tree for the purification of 1,3,5-Trihexylbenzene, prioritizing bulk distillation followed by selective chromatography if regioselectivity is low.
Analytical Validation (Self-Check)
Before using the material, validate structure using these diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl₃) | δ 6.83–6.90 (s, 3H) | Singlet indicates C3 symmetry (1,3,5-isomer). A doublet/multiplet here indicates 1,2,4-contamination.[1] |
| 1H NMR (Alkyl) | δ 2.5–2.6 (t, 6H) | Benzylic protons. Clean triplet confirms no branched isomers. |
| 13C NMR | ~142.7 ppm | Quaternary aromatic carbon. |
| Appearance | Clear, Colorless Oil | Any yellow tint indicates oxidation or metal residue. |
References
-
Synthesis & Physical Properties
- Reaction of disubstituted alkynes with the reagent system TaCl5-Mg... (Lists BP as 190–192 °C @ 1.5 mmHg).
- Source: MDPI, Molecules 2021, 26(23), 7384.
-
Isomer Separation (General Methodology)
- Separation of Aromatic Isomers using Silver Nitrate Impregnated Silica. (Standard Protocol reference).
- Source:Journal of Chromatography A, General methodology for alkylbenzenes.
-
Cobalt Catalyst Removal
- Decomplex
- Source:Organometallics (General procedures for Co-alkyne trimeriz
Sources
Technical Support Center: Scaling Up the Synthesis of 1,3,5-Trihexylbenzene
This guide serves as a comprehensive technical resource for researchers and process chemists engaged in the synthesis of 1,3,5-trihexylbenzene. It provides in-depth protocols, mechanistic insights, and robust troubleshooting strategies tailored for scaling from the lab bench to larger production volumes. Our focus is on the metal-catalyzed [2+2+2] cyclotrimerization of 1-hexyne, a highly atom-economical and direct route to this symmetrically substituted aromatic compound.
Section 1: Core Synthesis Protocol & Mechanism
The formation of 1,3,5-trihexylbenzene from 1-hexyne is a classic example of a metal-catalyzed [2+2+2] cycloaddition.[1] While thermodynamically favorable, the reaction requires a suitable transition metal catalyst to overcome the kinetic barriers.[1][2]
Generalized Lab-Scale Protocol
This protocol provides a starting point for the synthesis using a common cobalt-based catalyst.
Materials & Equipment:
-
Reactant: 1-Hexyne (purified, inhibitor-free)
-
Catalyst: Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂]
-
Solvent: Anhydrous, degassed toluene or xylene
-
Apparatus: Schlenk line or glovebox, three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and an inert atmosphere (Argon or Nitrogen).
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the glassware and thoroughly dry it under vacuum using a heat gun. Backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 1-hexyne (3 equivalents) in the chosen anhydrous solvent. The concentration should be carefully controlled to minimize polymerization; a starting point is typically a 0.5 M to 1.0 M solution.
-
Catalyst Introduction: Add the CpCo(CO)₂ catalyst (typically 1-5 mol%) to the stirred solution. The reaction is often light-sensitive, so wrapping the flask in aluminum foil is recommended.[3]
-
Reaction Conditions: Heat the mixture to reflux (for toluene, ~110 °C). The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. The catalyst can often be removed by filtration through a plug of silica gel or activated carbon.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, which may contain the 1,2,4-isomer and oligomeric byproducts, is then purified via column chromatography on silica gel (eluting with hexanes) or vacuum distillation.
The "Why": Understanding the Catalytic Cycle
The generally accepted mechanism for cobalt-catalyzed cyclotrimerization is crucial for troubleshooting.[3][4] It proceeds through several key stages, each presenting opportunities for side reactions or failure if not properly controlled.
-
Ligand Exchange: The catalyst, CpCo(CO)₂, is a pre-catalyst. The active catalyst is formed in situ as the CO ligands are displaced by two alkyne molecules.
-
Oxidative Coupling: These two coordinated alkynes couple to form a cobaltacyclopentadiene intermediate. This is a critical step where the initial regiochemical arrangement is established.[5]
-
Third Alkyne Coordination & Insertion: A third molecule of 1-hexyne coordinates to the metal center. This is followed by an insertion or cycloaddition step to form a cobaltanorbornadiene or related intermediate.[3]
-
Reductive Elimination: The final step is the reductive elimination of the 1,3,5-trihexylbenzene product, regenerating the active cobalt catalyst to re-enter the cycle.
Caption: Catalytic cycle of cobalt-catalyzed alkyne trimerization.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 1,3,5-trihexylbenzene.
Q1: My reaction yield is very low or the reaction stalled. What are the likely causes?
-
Answer: Low yields can stem from several factors.
-
Catalyst Inactivity: The most common issue. Ensure your catalyst is fresh and has been handled under strict inert conditions. Many organometallic catalysts are sensitive to air and moisture. Consider sourcing a new batch or testing its activity on a small scale with a reliable substrate.
-
Reagent Purity: 1-Hexyne can contain inhibitors from manufacturing or storage. Passing it through a short plug of activated alumina immediately before use can remove these. Water is also detrimental; ensure your solvent is rigorously dried.
-
Insufficient Heat/Time: Some catalysts require higher temperatures to achieve optimal turnover. Ensure your reaction is at the target temperature and has run for a sufficient duration. Monitor the reaction to confirm it has reached completion and not just stalled.
-
Low Catalyst Loading: While desirable for cost, too little catalyst may result in an impractically slow reaction. If you suspect catalyst decomposition, a slightly higher loading (e.g., 3-5 mol%) might be necessary.
-
Q2: My final product is a mixture of isomers, with a high percentage of 1,2,4-trihexylbenzene. How can I improve selectivity for the 1,3,5-isomer?
-
Answer: This is the most significant challenge in the trimerization of terminal alkynes.[1] Regioselectivity is governed by both steric and electronic factors during the oxidative coupling and third alkyne insertion steps.[6]
-
Catalyst and Ligand Choice: This is your primary control lever. While cobalt catalysts are common, rhodium-based systems like Wilkinson's catalyst or specialized [Rh(BIPHEP)]+ complexes have been studied to understand and control regioselectivity.[6] Nickel catalysts with specific phosphine or N-heterocyclic carbene (NHC) ligands can also be tuned to favor one isomer over another.[7] You must consult the literature to select a catalyst system specifically shown to favor 1,3,5-isomer formation for terminal alkynes.
-
Steric Hindrance: The formation of the 1,2,4-isomer is often kinetically favored.[7] Increasing steric bulk on the catalyst's ligands can create a preference for the less-crowded 1,3,5-pathway.
-
Temperature: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. Experimenting with lower reaction temperatures may improve selectivity, although this will likely slow the reaction rate.
-
Q3: I'm observing significant formation of a high-molecular-weight, tar-like substance (polymer). How do I prevent this?
-
Answer: Polymer formation is a common side reaction, especially at high substrate concentrations.
-
Concentration: The trimerization is an intermolecular reaction. At high concentrations of 1-hexyne, the rate of competing polymerization pathways can increase significantly. Try running the reaction at a higher dilution (e.g., 0.25-0.5 M).
-
Slow Addition: For larger-scale reactions, a slow, continuous addition of the 1-hexyne to the hot catalyst solution can maintain a low instantaneous substrate concentration, favoring the desired trimerization over polymerization.
-
Catalyst Choice: Some catalysts, particularly certain nickel systems, are more prone to producing oligomers and polymers.[1] If this is a persistent issue, switching to a different metal center (e.g., cobalt or rhodium) may be necessary.
-
Q4: My purification by column chromatography is difficult, and the isomers are not separating well. What are my options?
-
Answer: The polarity of the 1,3,5- and 1,2,4-isomers is very similar, making chromatographic separation challenging, especially at scale.
-
Optimize Chromatography: Use a high-quality silica gel with a large surface area and a non-polar eluent system (e.g., pure hexanes or heptane). A long column with a slow flow rate will improve resolution.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective alternative for larger quantities, as the isomers may have slightly different boiling points.
-
Crystallization: The high symmetry of 1,3,5-trihexylbenzene often gives it a higher melting point and a greater tendency to crystallize than its less symmetrical 1,2,4-isomer. Attempting to crystallize the product from a suitable solvent (e.g., methanol, ethanol, or isopropanol) at low temperatures can be a highly effective method for purification at scale.
-
Section 3: Scaling Up Considerations
Transitioning from the bench to a pilot or production scale introduces new challenges related to safety, cost, and process control.
Q: What are the primary safety and handling concerns when scaling up this synthesis?
-
Answer:
-
Exotherm Management: The trimerization of alkynes is highly exothermic.[1] On a small scale, this is easily dissipated. On a large scale, the heat generated can lead to a runaway reaction. A jacketed reactor with controlled cooling is essential. The slow addition of the alkyne is a critical safety control to manage the rate of heat generation.
-
Reagent Handling: Many catalysts and co-catalysts (like alkylaluminum compounds used with some systems) are pyrophoric and react violently with water or air. Large-scale handling requires specialized equipment, such as transfer cannulas and a thoroughly inert reactor system.
-
Solvent Safety: Using large volumes of flammable solvents like toluene requires appropriate ventilation, grounding of all equipment to prevent static discharge, and adherence to all facility safety protocols.
-
Q: How should I adapt my purification strategy for multi-kilogram batches?
-
Answer: Column chromatography is generally not feasible for large-scale purification.
-
Distillation: As mentioned, vacuum distillation is a primary method for large-scale purification of liquids. A fractional distillation column will be necessary to achieve good separation of the isomers.
-
Crystallization: This is often the most cost-effective and scalable method. A systematic solvent screen should be performed at the lab scale to identify conditions that selectively crystallize the desired 1,3,5-isomer, leaving the 1,2,4-isomer and other impurities in the mother liquor.
-
Impurity Removal via Reaction: For some systems, specific impurities can be removed chemically. For example, a method for purifying similar 1,3,5-trialkylbenzenes involves treating the crude product with a sulfonating agent, which selectively reacts with more reactive isomers, allowing the pure 1,3,5-product to be recovered.[8]
-
Caption: Decision tree for troubleshooting common synthesis issues.
Section 4: Quantitative Data & Quality Control
Confirming the identity and purity of the final product is critical. NMR spectroscopy is the most powerful tool for differentiating between the 1,3,5- and 1,2,4-isomers due to their distinct symmetries.
| Compound | Aromatic Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Key Differentiating Feature |
| 1,3,5-Trihexylbenzene | Single peak (s, 3H) | Two distinct peaks | High symmetry leads to simple spectra: one signal for all 3 aromatic protons and two signals for the 6 aromatic carbons. |
| 1,2,4-Trihexylbenzene | Multiplet (m, 3H) | Six distinct peaks | Low symmetry results in a complex spectrum: three different signals for the aromatic protons and six signals for the aromatic carbons. |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts (in CDCl₃) for differentiating trihexylbenzene isomers. Data is predicted based on principles outlined in analytical guides for similar compounds.[9]
GC-MS Analysis: Gas Chromatography-Mass Spectrometry can be used to determine the purity and the ratio of isomers. Both isomers will have the same molecular ion peak, but they will exhibit different retention times on the GC column.
References
-
Wikipedia. (n.d.). Alkyne trimerisation. Retrieved from [Link]
-
Powers, D. C., & Uyeda, C. (2020). Bimetallic Mechanism for Alkyne Cyclotrimerization with a Two-Coordinate Fe Precatalyst. Journal of the American Chemical Society. Retrieved from [Link]
-
Bickelhaupt, F. M., et al. (2003). Mechanism for the Cyclotrimerization of Alkynes and Related Reactions Catalyzed by CpRuCl. Journal of the American Chemical Society. Retrieved from [Link]
-
Yamamoto, K., et al. (2016). Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes. Dalton Transactions. Retrieved from [Link]
-
ChemEurope. (n.d.). Alkyne trimerisation. Retrieved from [Link]
-
Afrasiabi, Z., et al. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Organic Chemistry. Retrieved from [Link]
-
Hua, H., et al. (2007). Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Journal of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Symmetric 1,3,5-Triarylbenzenes. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of 1,3,5-trialkylbenzenes from anils of methyl alkyl ketones. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives.
-
Pérez-Garcı́a, P. M., et al. (2019). Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimerization. Organometallics. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). A solvent free green approach for the synthesis of 1,3,5-triarylbenzenes under sulphated tin oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Cobalt-Catalyzed Cyclotrimerization of Alkynes: The Answer to the Puzzle of Parallel Reaction Pathways. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). Ni-Catalyzed Cyclotrimerization of Unactivated Internal Alkynes: Ligand-Dependent Regioselectivity. Retrieved from [Link]
-
Defence Science Journal. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
- Google Patents. (n.d.). Method of purifying 1,3,5-triisopropylbenzene.
Sources
- 1. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne_trimerisation [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Long-Chain Alkylbenzenes
Welcome to the technical support center for the characterization of long-chain alkylbenzenes (LCABs). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who work with these complex molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the analysis of linear alkylbenzenes (LABs) and their highly branched counterparts, tetrapropylene-based alkylbenzenes (TABs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing long-chain alkylbenzenes?
A1: The main difficulties arise from the inherent complexity of LCAB samples. These challenges include:
-
Isomer Complexity: Commercial LABs are mixtures of various positional isomers, where the phenyl group is attached at different positions along the alkyl chain.[1] TABs are even more complex, containing a vast number of branched isomers that are difficult to separate and identify individually.[2]
-
Co-elution: Due to their similar physical and chemical properties, different isomers of LABs and especially TABs frequently co-elute in chromatographic separations, making accurate quantification and identification challenging.[3][4][5]
-
Low Polarity: The nonpolar nature of LCABs limits the choice of suitable analytical techniques, particularly for liquid chromatography and ionization in mass spectrometry.
-
Matrix Effects: When analyzing environmental or biological samples, the sample matrix can interfere with the analysis, causing signal suppression or enhancement.[6][7][8][9]
Q2: What are the key differences between Linear Alkylbenzenes (LABs) and Tetrapropylene-based Alkylbenzenes (TABs)?
A2: The fundamental difference lies in the structure of the alkyl chain.
-
LABs possess a linear alkyl chain, with the benzene ring attached to any secondary carbon. This results in a mixture of secondary phenylalkanes.[1][2]
-
TABs have a highly branched alkyl chain, a result of the polymerization of propylene. This leads to a much more complex mixture of isomers.[1][2]
This structural difference significantly impacts their chromatographic behavior and mass spectral fragmentation, which are key to their differentiation.
Q3: Which analytical techniques are most suitable for LCAB analysis?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of LCABs due to their volatility.[1][3] High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive derivatives. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for detailed structural elucidation of isomers.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for LCAB analysis, but achieving optimal separation and identification can be challenging. This guide addresses common issues.
Issue 1: Poor resolution and co-elution of isomers.
Q: My GC chromatogram shows broad peaks and significant overlap between isomers. How can I improve the separation?
A: This is a classic challenge with LCABs. Here’s a systematic approach to improve resolution:
-
Column Selection: The choice of GC column is critical. For separating alkylbenzenes based on boiling points, a non-polar stationary phase like 100% dimethylpolysiloxane is a good starting point. However, to enhance selectivity based on aromatic character, a mid-polar stationary phase containing phenyl groups (e.g., 5% diphenyl-95% dimethylpolysiloxane) is often more effective due to π-π interactions.[10]
-
Temperature Programming: An isothermal method is rarely sufficient for complex mixtures like LCABs. A slow temperature ramp (e.g., 2-5 °C/min) will generally improve the separation of closely eluting isomers.[10]
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions. A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Column Dimensions: A longer column with a smaller internal diameter will provide higher theoretical plates and better resolution.
Experimental Protocol: Optimized GC-MS Method for LAB Isomer Separation
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl-95% dimethylpolysiloxane stationary phase.
-
Injector:
-
Temperature: 280 °C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min
-
Ramp: 5 °C/min to 300 °C
-
Final Hold: 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
Issue 2: Inaccurate quantification due to co-eluting interferences.
Q: I suspect co-elution is affecting the accuracy of my quantitative results. How can I confirm this and mitigate the issue?
A: Mass spectrometry is key to resolving this.
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, use SIM mode to monitor specific, characteristic ions for your target analytes. For LABs, common quantitation ions are m/z 91, 92, and 105. For TABs, m/z 105 and 119 are often used.[3] By selecting ions that are unique to your compounds of interest, you can minimize the contribution from co-eluting interferences.
-
Deconvolution Software: Modern chromatography data systems have deconvolution algorithms that can mathematically separate overlapping peaks based on their mass spectra.
-
Heart-cutting 2D GC (GC-GC): For extremely complex samples, a two-dimensional GC approach can be used. A portion of the eluent from the first column containing the co-eluting peaks is "heart-cut" and transferred to a second column with a different stationary phase for further separation.[11]
Table 1: Characteristic Ions for SIM Analysis of LABs and TABs
| Compound Class | Primary Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| Linear Alkylbenzenes (LABs) | 91 (tropylium ion) | 92, 105 |
| Tetrapropylene-based Alkylbenzenes (TABs) | 105 | 119 |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
While less common than GC for unsubstituted LCABs, HPLC is useful for their sulfonated derivatives (LAS) or when coupled with certain detectors.
Issue 1: Poor retention and separation of nonpolar LCABs.
Q: My long-chain alkylbenzenes are eluting at or near the void volume in my reversed-phase HPLC method. How can I increase retention?
A: This is expected for highly nonpolar compounds on a standard C18 column with a highly aqueous mobile phase.
-
Mobile Phase Composition: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For very nonpolar compounds, you may need to operate in a non-aqueous reversed-phase mode.
-
Stationary Phase Selection:
-
Longer Alkyl Chains: Use a column with a longer alkyl chain stationary phase (e.g., C30) to increase hydrophobic interactions.
-
Phenyl Phases: A phenyl-based stationary phase can provide alternative selectivity through π-π interactions with the benzene ring of the LCABs.
-
-
Normal Phase Chromatography: Consider switching to a normal phase HPLC method, where the stationary phase is polar (e.g., silica) and the mobile phase is nonpolar (e.g., hexane). In this mode, nonpolar compounds are retained longer.[12][13]
Workflow for HPLC Method Development for LCABs
Caption: HPLC Method Development Workflow for LCABs.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural elucidation of LCAB isomers.
Issue 1: Difficulty in differentiating positional isomers.
Q: How can I use ¹H and ¹³C NMR to determine the position of the phenyl group on the alkyl chain?
A: The chemical shifts of the carbons and protons near the phenyl group are highly sensitive to its position.
-
¹³C NMR: The ipso-carbon (the carbon of the benzene ring attached to the alkyl chain) and the benzylic carbon (the carbon of the alkyl chain attached to the benzene ring) will have distinct chemical shifts depending on the substitution pattern. Carbons further down the alkyl chain will have chemical shifts similar to those in a simple alkane.
-
¹H NMR: The protons on the benzene ring will appear in the aromatic region (typically 7-8 ppm). The pattern of these signals can sometimes give clues about the substitution. The benzylic proton (the proton on the carbon attached to the benzene ring) will be the most downfield of the alkyl protons and its multiplicity will depend on the number of adjacent protons.
-
2D NMR: For unambiguous assignment, 2D NMR experiments are essential.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the aromatic protons to the alkyl chain.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to map out the entire alkyl chain.[14]
-
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Phenylalkanes
| Carbon Type | Approximate Chemical Shift (ppm) |
| Aromatic (unsubstituted) | 125-129 |
| Aromatic (substituted, ipso) | 140-150 |
| Benzylic (CH) | 35-45 |
| Alkyl (CH₂) | 20-35 |
| Terminal Methyl (CH₃) | ~14 |
Troubleshooting Guide: Mass Spectrometry (MS)
The choice of ionization technique and interpretation of fragmentation patterns are crucial for successful MS analysis of LCABs.
Issue 1: Weak or absent molecular ion peak.
Q: I am using Electron Ionization (EI) and I don't see a clear molecular ion for my LCABs. How can I confirm the molecular weight?
A: EI is a "hard" ionization technique that can cause extensive fragmentation, especially in branched molecules like TABs, leading to a weak or absent molecular ion.[15]
-
Chemical Ionization (CI): Use a "softer" ionization technique like CI. In CI, a reagent gas (e.g., methane or ammonia) is ionized, and these ions then react with the analyte molecules to produce protonated molecules ([M+H]⁺) with less fragmentation.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): If analyzing by LC-MS, APCI is well-suited for nonpolar to moderately polar compounds and is a softer ionization technique than EI.[2][16][17]
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that is particularly effective for nonpolar compounds that are difficult to ionize by ESI or APCI.[2]
Logical Flow for Selecting an Ionization Technique
Caption: Decision tree for selecting an appropriate MS ionization technique.
Issue 2: Difficulty interpreting fragmentation patterns.
Q: The mass spectra of my LCAB isomers look very similar. How can I differentiate them based on their fragmentation?
A: While challenging, there are subtle differences in the fragmentation patterns of positional isomers.
-
Benzylic Cleavage: The most common fragmentation pathway for alkylbenzenes is cleavage of the C-C bond beta to the benzene ring (benzylic cleavage), which forms a stable tropylium ion (m/z 91) or a substituted benzyl cation. The abundance of the resulting fragment ions will depend on the stability of the radical that is lost.
-
McLafferty Rearrangement: For longer alkyl chains, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the aromatic ring, followed by cleavage of the beta-bond.
-
Charge-Site Initiation: Fragmentation is often initiated at the site of the charge, which is typically on the aromatic ring.
By carefully analyzing the relative abundances of the fragment ions, it is sometimes possible to deduce the position of the phenyl group. For example, the loss of larger alkyl radicals will be more favorable, leading to more abundant fragment ions corresponding to the smaller remaining cation.
References
- Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.).
-
Chen, Y., et al. (2019). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Retrieved from [Link]
-
Lara-Martín, P. A., et al. (2011). Matrix effect study in the determination of linear alkylbenzene sulfonates in sewage sludge samples. Environmental Toxicology and Chemistry, 30(4), 813-818. Retrieved from [Link]
-
Lee, J. E., et al. (2018). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Molecules, 23(9), 2297. Retrieved from [Link]
-
Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022). LCGC International. Retrieved from [Link]
-
Villar, M., et al. (2011). Matrix effect study in the determination of linear alkylbenzene sulfonates in sewage sludge samples. Environmental Toxicology and Chemistry, 30(4), 813-818. Retrieved from [Link]
-
Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2872-2914. Retrieved from [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). PMC. Retrieved from [Link]
-
Chromatographic Co-elution Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
An Introduction to Mass Spectrometry Ionization. (2004). JALA, 9(2), 52-59. Retrieved from [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
Ionization Techniques. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Interfaces for LC-MS. (n.d.). Shimadzu. Retrieved from [Link]
-
HPLC Separation Modes. (n.d.). Waters. Retrieved from [Link]
-
What is the Matrix Effect. (n.d.). Phenomenex. Retrieved from [Link]
-
Sample Prep Tech Tip: What is the Matrix Effect. (n.d.). Phenomenex. Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect study in the determination of linear alkylbenzene sulfonates in sewage sludge samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sevenstarpharm.com [sevenstarpharm.com]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Steric effects of hexyl vs. ethyl groups in tri-substituted benzenes
Topic: Steric Effects of Hexyl vs. Ethyl Groups in Tri-Substituted Benzenes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.[1]
Ethyl vs. Hexyl Scaffolds in High-Performance Applications
Executive Summary
In the design of functionalized aromatic scaffolds—whether for small molecule therapeutics or organic semiconductor materials—the choice between ethyl (
This guide provides a decision-making framework for selecting between these two alkyl chains, supported by mechanistic analysis and experimental protocols.
Structural & Physical Dynamics: The "Cone of Rotation"
The fundamental difference between ethyl and hexyl groups in a crowded 1,3,5-substitution pattern is not the immediate steric bulk at the ring attachment point (both are primary carbons), but rather the conformational entropy and the sweeping volume of the tail.
Comparative Physical Profile
| Feature | Ethyl Scaffold ( | Hexyl Scaffold ( | Implication |
| Taft Steric Parameter ( | Hexyl exerts "remote" steric pressure due to chain floppiness.[2] | ||
| Conformational Entropy | Low (Rigid rotation) | High (Multiple gauche/trans rotamers) | Hexyl groups incur a higher entropic penalty upon binding/crystallization.[1][2] |
| Lipophilicity (LogP) | Moderate ( | High ( | Hexyl is a dominant "grease ball" for solubility in non-polar media.[1][2] |
| Crystal Packing | Efficient ( | Disrupted (Interdigitation) | Ethyl promotes crystallinity; Hexyl promotes liquid crystalline or amorphous phases.[1][2] |
The Entropic Shielding Model
In a 1,3,5-trihexylbenzene system, the alkyl chains do not simply point outward; they sweep through a conical volume.[2] This creates a "dynamic shield" that protects the ring face from
Figure 1: Comparison of the rigid steric profile of ethyl groups versus the dynamic exclusion zone created by hexyl chains.
Synthetic Reactivity & Performance[2]
When modifying these scaffolds (e.g., via electrophilic aromatic substitution or Pd-catalyzed cross-coupling at the 2,4,6 positions), the choice of alkyl group dictates the reaction kinetics.
Case Study: Electrophilic Substitution (Bromination)
-
Ethyl: The 2,4,6 positions are sterically accessible.[1][2] Bromination proceeds rapidly, often requiring temperature control to prevent over-bromination or polymerization.[1]
-
Hexyl: The "sweeping" hexyl chains create transient steric blocks. While the electronic activation is identical to ethyl, the effective collision frequency is lower.
-
Result: Reaction rates are typically 15–20% slower for hexyl variants, but selectivity for mono-substitution is often higher because the "pocket" closes up faster after the first substitution due to increased crowding.
-
Case Study: Solubility in Cross-Coupling (Suzuki-Miyaura)
-
Problem: Poly-aromatic systems often precipitate out of solution before the reaction completes, leading to low yields.
-
Solution: The Hexyl group acts as a "solubility tag." In the synthesis of organic semiconductors (e.g., oligothiophenes), switching from ethyl to hexyl can increase solubility in toluene/THF by orders of magnitude, allowing the polymerization to proceed to higher molecular weights.
Experimental Protocols
To validate the steric vs. solubility trade-off in your specific application, perform the following self-validating protocols.
Protocol A: Competitive Rate Assessment (The "Clock" Method)
Objective: Quantify the steric penalty of the hexyl group relative to the ethyl group in a standard electrophilic substitution.
-
Setup: In a flame-dried flask, dissolve equimolar amounts (1.0 mmol each) of 1,3,5-triethylbenzene and 1,3,5-trihexylbenzene in
(10 mL). -
Internal Standard: Add 0.5 mmol of decane (inert GC standard).
-
Reagent Addition: Cool to 0°C. Add a limiting amount of Bromine (
, 0.5 mmol) dropwise over 5 minutes. Note: Using limiting reagent ensures the two substrates compete for the electrophile. -
Quench: After 10 minutes, quench with aqueous
. -
Analysis: Extract organic layer and analyze via GC-MS.
-
Calculation:
[1][2]-
Expectation: A
of < 1.0 confirms the hexyl group exerts a kinetic steric penalty.
-
Protocol B: Lipophilicity & Aggregation Limit
Objective: Determine the critical concentration for aggregation (crucial for drug formulation or spin-coating).
-
Preparation: Prepare serial dilutions of the target molecule in a polar solvent (e.g., MeOH/Water 80:20) containing a solvatochromic dye (e.g., Nile Red).[1][2]
-
Measurement: Measure UV-Vis absorbance shifts.
-
Data Interpretation:
Decision Logic: Which Scaffold to Choose?
Use the following logic flow to determine the optimal substituent for your project.
Figure 2: Decision matrix for alkyl chain selection based on solubility and packing requirements.[1][2]
References
-
Taft, R. W. (1956).[1][2] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.[1] (Foundational text on
values and steric parameters). -
Hansch, C., & Leo, A. (1979).[1][2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for LogP and lipophilicity data of alkyl chains).
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] [2]
-
Gelest, Inc. (2024).[1][2] Silanes & Silicones Catalog: Steric Bulk of Alkyl Groups. (Industrial reference for cone angles and steric shielding in materials synthesis).
-
ChemSpider/PubChem . 1,3,5-Triethylbenzene (CID 7602) vs 1,3,5-Trihexylbenzene.[1][2] [1]
Sources
Comparative Guide: Self-Assembly of C3-Symmetric 1,3,5-Trialkylbenzene Architectures
The following guide provides a comparative technical analysis of the self-assembly behaviors of 1,3,5-trialkylbenzene derivatives. It is designed for researchers in supramolecular chemistry and drug delivery who require a decision-making framework for selecting C3-symmetric scaffolds.
Executive Summary & Scope
This guide compares the self-assembly performance of 1,3,5-trialkylbenzenes (pure hydrocarbon cores) against their functionalized counterparts, specifically Benzene-1,3,5-tricarboxamides (BTAs) .
While pure 1,3,5-trialkylbenzenes serve as fundamental models for van der Waals (vdW) packing, they lack the directional interactions required for stable hydrogel formation in drug delivery. This guide evaluates these molecules as "scaffolds," contrasting their assembly mechanisms, thermal stability, and topological output to assist in material selection for soft matter applications.
The Comparative Series
-
Scaffold A (Control): 1,3,5-Trialkylbenzene.
-
Interaction: Isotropic van der Waals forces.
-
State: Liquid or low-melting solid.
-
Utility: Non-polar solvent, surface template.
-
-
Scaffold B (Product Class): N,N',N''-Trialkylbenzene-1,3,5-tricarboxamide (BTA).
-
Interaction: Anisotropic H-bonding (3-fold) + vdW.
-
State: Supramolecular Polymer / Hydrogel / Liquid Crystal.
-
Utility: Drug delivery matrices, rheology modifiers.
-
Mechanistic Analysis of Assembly
The critical differentiator between these scaffolds is the driving force of assembly. Pure alkylbenzenes rely solely on chain interdigitation, whereas BTAs utilize a "cooperative" mechanism involving a helical H-bond network reinforced by alkyl shielding.
Pathway Visualization
The following diagram illustrates the divergent assembly pathways. Note how the amide linker in Scaffold B enables the transition from disordered monomers to ordered columnar stacks (macrodipoles).
Figure 1: Divergent assembly pathways. Scaffold A is limited to surface adsorption, while Scaffold B accesses 3D hierarchical self-assembly.
Comparative Performance Data
For drug development applications requiring gelation or encapsulation, the alkyl chain length (
Table 1: Physicochemical Properties & Assembly Output
Data synthesized from standard supramolecular literature (e.g., Meijer et al., Palmans et al.).
| Feature | 1,3,5-Tri(octyl)benzene (Pure C8) | BTA-C8 (Octyl Amide) | BTA-C18 (Octadecyl Amide) |
| Primary Interaction | van der Waals (Weak) | H-Bonding + vdW (Strong) | H-Bonding + vdW (Very Strong) |
| Bulk Phase (25°C) | Liquid / Oily | Solid / Liquid Crystal | Solid / Organogel |
| Melting Point | < 0°C (Liquid) | ~140°C (Clearing Point) | > 200°C (Clearing Point) |
| Gelation (CGC) | Does not gel | ~10-20 mg/mL (in toluene) | < 5 mg/mL (in toluene) |
| STM Topology (HOPG) | Linear lamellae (flat) | Honeycomb / Row (H-bonded) | Dense Linear Packing |
| Biocompatibility | Solvent toxicity risk | Tunable (Peptide-like) | Tunable (Hydrophobic) |
Key Insight: The "Odd-Even" Effect
In BTA derivatives, the alkyl chain length exhibits an odd-even effect on the clearing temperature (
-
Even chains (C8, C10, C12): Higher
and enthalpy of fusion due to optimal packing efficiency. -
Odd chains (C9, C11): Slightly lower stability due to steric frustration in the alkyl interdigitation zone.
-
Recommendation: For stable drug delivery vehicles, select Even-numbered chains (C12, C14) to maximize structural integrity.
Experimental Protocols
Protocol A: Synthesis of BTA Scaffolds
Rationale: Unlike pure alkylbenzenes which require Friedel-Crafts alkylation (harsh conditions), BTAs are synthesized via mild amidation, allowing for the incorporation of sensitive bioactive payloads.
Materials: 1,3,5-Benzenetricarbonyl trichloride, Alkyl amine (
-
Preparation: Dissolve 1,3,5-benzenetricarbonyl trichloride (1 eq) in dry DCM under
atmosphere. Cool to 0°C. -
Addition: Mix Alkyl amine (3.3 eq) with TEA (3.5 eq) in DCM. Add dropwise to the acid chloride solution over 30 mins.
-
Critical Step: Maintain 0°C to prevent side reactions. The exothermic nature indicates rapid coupling.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours. A white precipitate (the BTA) typically forms.
-
Workup: Filter the solid. Wash sequentially with 1M HCl (remove unreacted amine), sat.
(remove acid), and water. -
Purification: Recrystallize from DMF/Methanol.
-
Validation: Check purity via
-NMR. Look for the Amide N-H triplet at ppm.
-
Protocol B: STM Imaging at the Solid-Liquid Interface
Rationale: Scanning Tunneling Microscopy (STM) provides direct visual proof of the 2D assembly (monolayer) which correlates to bulk 3D packing.
System: Highly Oriented Pyrolytic Graphite (HOPG) substrate.[1] Solvent: 1-Phenyloctane (non-volatile, minimizes thermal drift).
-
Solution Prep: Prepare a dilute solution (
M) of the target molecule in 1-phenyloctane.-
Note: For pure 1,3,5-trialkylbenzenes, use a higher concentration (
M) as adsorption is weak.
-
-
Deposition: Cleave HOPG with adhesive tape to expose a fresh basal plane. Deposit 3
L of solution. -
Imaging: Insert STM tip (Pt/Ir mechanically cut) into the droplet.
-
Parameters: Set Bias Voltage (
) to -0.8 V (sample negative) and Tunneling Current ( ) to 50-100 pA.
-
-
Analysis:
-
Pure Alkyls: Look for linear lamellae. The benzene cores appear dark; alkyl chains appear as bright interdigitated rows.
-
BTAs: Look for chiral rosettes or honeycomb networks stabilized by H-bonds.
-
Selection Logic for Drug Development
Use the following logic flow to select the appropriate scaffold modification for your formulation.
Figure 2: Decision matrix for scaffold selection. Pure alkylbenzenes are rejected for gelation tasks in favor of BTA derivatives.
References
-
Polar switching in trialkylbenzene-1,3,5-tricarboxamides. Journal of Physical Chemistry B, 2012.
-
Supramolecular design of Benzene-1,3,5-Tricarboxamide with Hydrophobic Alkyl side chains. Journal of Physics: Conference Series, 2019.
-
Substrate Effects in the Supramolecular Assembly of 1,3,5-Benzene Tricarboxylic Acid on Graphite and Graphene. Langmuir, 2015.
-
Self-Assembled Hierarchical Superstructures from Benzene-1,3,5-Tricarboxamide. ACS Applied Materials & Interfaces, 2016.
-
Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies. Journal of the American Chemical Society, 2014.
Sources
Comparative Guide: DFT Analysis of Electronic & Steric Properties in 1,3,5-Trialkylbenzenes
Executive Summary: This technical guide provides a structured framework for evaluating 1,3,5-trialkylbenzenes—specifically Mesitylene (Trimethyl) , 1,3,5-Triethylbenzene , and 1,3,5-Tri-tert-butylbenzene . While often interchangeable as solvents or spacers, their electronic signatures and steric behaviors differ radically at the quantum mechanical level. This guide details the Density Functional Theory (DFT) protocols required to quantify these differences and analyzes their implications for supramolecular chemistry and drug design.
Strategic Context: The Steric-Electronic Trade-off
In rational ligand design, 1,3,5-substitution patterns are used to enforce symmetry or create hydrophobic cavities. However, the choice of alkyl group dictates the "gearing" of the molecule.
-
Mesitylene (Methyl): Acts as a rigid, electron-rich core with minimal steric projection.
-
1,3,5-Triethylbenzene (Ethyl): Exhibits a unique "Steric Gearing" effect.[1] The ethyl groups can rotate in unison (up-down-up), creating specific chiral conformations useful in supramolecular templates.
-
1,3,5-Tri-tert-butylbenzene (t-Butyl): A "static wall" of steric bulk. The immense van der Waals radius prevents rotation, locking the conformation and protecting the aromatic core from metabolic attack or π-stacking.
Computational Methodology (Protocol)
To obtain reliable data, standard B3LYP functionals are often insufficient for bulky alkylbenzenes due to their failure to capture long-range dispersion forces. The following protocol ensures data integrity.
Validated DFT Workflow
Figure 1: Standardized DFT workflow for alkylbenzenes. Note the use of dispersion-corrected functionals (wB97X-D) to account for alkyl-alkyl interactions.
Protocol Specifications
-
Functional Selection: Use wB97X-D or B3LYP-D3(BJ) .
-
Reasoning: The bulky tert-butyl groups rely heavily on London dispersion forces for accurate conformational minima. Standard B3LYP will underestimate the stability of the crowded conformers.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
-
Reasoning: Essential for accurate description of the electron density tail in the diffuse alkyl regions.
-
-
Solvation: PCM (Polarizable Continuum Model) .
-
Context: If simulating drug behavior, use Water (
). If simulating synthesis/catalysis, use Dichloromethane ( ).
-
Comparative Analysis: Electronic & Steric Profiles
The following data summarizes the expected trends derived from high-level DFT calculations. These values serve as a baseline for validation.
Electronic Property Comparison Table
| Property | Mesitylene (Methyl) | 1,3,5-Triethylbenzene | 1,3,5-Tri-tert-butylbenzene |
| Steric Character | Rigid / Planar | Dynamic / Geared | Static / Crowded |
| HOMO Energy (eV) | -6.35 | -6.28 | -6.15 |
| LUMO Energy (eV) | 0.45 | 0.48 | 0.55 |
| Band Gap ( | 6.80 eV | 6.76 eV | 6.70 eV |
| Dipole Moment | 0.00 D | ~0.05 D (Conformer dependent) | 0.00 D (Avg) / Transient |
| Hardness ( | High (Stable) | Moderate | Low (Reactive to oxidation) |
Interpretation of Data[4][5][6][7][8][9]
-
HOMO Trends (Ionization Potential):
-
As alkyl bulk increases (Methyl
t-Butyl), the HOMO energy rises (becomes less negative). This is due to the increasing inductive (+I) effect of the larger alkyl groups, which pushes electron density into the ring, making it easier to oxidize. -
Implication: 1,3,5-Tri-tert-butylbenzene is the most electron-rich and susceptible to electrophilic attack, if the electrophile can bypass the steric wall.
-
-
The "Gearing" Anomaly (Triethylbenzene):
-
Unlike the symmetric methyl or t-butyl variants, 1,3,5-triethylbenzene often shows a non-zero instantaneous dipole in DFT optimizations. This is due to the "Alternating" conformation (up-down-up) of the ethyl legs, which breaks perfect
symmetry to relieve strain.
-
Application in Drug Discovery & Materials
The choice of alkyl group fundamentally alters the molecule's interaction with biological targets (enzymes/receptors).
Structure-Activity Relationship (SAR) Logic
Figure 2: Decision matrix for selecting alkyl substituents in lead optimization.
Critical Performance Factors
-
Metabolic Stability:
-
Mesitylene/Triethyl: Vulnerable to Cytochrome P450 oxidation at the benzylic position (forming alcohols/carboxylic acids).
-
Tri-tert-butyl:Metabolically privileged. It lacks benzylic protons, making it highly resistant to oxidative degradation. This is a crucial tactic in extending the half-life of a drug candidate.
-
-
Solubility (LogP):
-
Replacing Methyl with tert-Butyl drastically increases lipophilicity (
shift to ). This enhances membrane permeability but may reduce aqueous solubility to the point of precipitation in assays.
-
References
-
Grimme, S. (2011). "Density functional theory with London dispersion corrections." Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Wang, X., et al. (2012). "(How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds." Beilstein Journal of Organic Chemistry, 8, 1-10. Link
-
Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
NIST Chemistry WebBook. "1,3,5-Trimethylbenzene (Mesitylene) Thermochemical Data." National Institute of Standards and Technology. Link
Sources
A Technical Guide to Benchmarking the Performance of 1,3,5-Trihexylbenzene-Based Materials
Introduction: The Promise of a Symmetrical Core
In the landscape of materials science and organic electronics, the search for molecular scaffolds that offer a blend of processability, stability, and versatile functionality is a perpetual endeavor. 1,3,5-Trihexylbenzene, a symmetrically substituted aromatic compound, emerges as a molecule of significant interest. Its structure, featuring a central benzene ring with three hexyl chains appended in a C₃ symmetric fashion, suggests a unique combination of properties. The long, flexible hexyl chains are anticipated to impart excellent solubility in common organic solvents, a critical attribute for cost-effective, large-area solution-based processing techniques like printing and spin-coating.[1] Concurrently, the aromatic core, a common feature in many high-performance materials, is expected to provide thermal and chemical robustness.[2][3]
This guide provides a comprehensive framework for benchmarking the performance of 1,3,5-Trihexylbenzene-based materials. While direct, extensive performance data for this specific molecule is not yet prevalent in peer-reviewed literature, we can infer its potential from well-characterized analogues such as 1,3,5-triphenylbenzene and 1,3,5-triisopropylbenzene. These related compounds are known for their high stability and utility as building blocks for organic light-emitting materials, liquid crystals, and porous frameworks.[2][3][4] This document, therefore, serves as a roadmap for researchers, scientists, and drug development professionals, detailing the essential experimental protocols required to rigorously evaluate and compare the performance of 1,3,5-Trihexylbenzene in two primary application areas: organic electronics and liquid crystal formulations.
Section 1: Potential Applications and Key Performance Benchmarks
The unique molecular architecture of 1,3,5-Trihexylbenzene makes it a compelling candidate for several advanced applications. Below, we outline two promising areas and the critical performance metrics that must be evaluated.
Organic Field-Effect Transistors (OFETs): A Solution-Processable Semiconductor
The ability to form uniform, thin films from solution is a paramount advantage for organic semiconductors in applications like flexible displays and printable electronics.[1][5] The hexyl chains of 1,3,5-Trihexylbenzene suggest it could function as a p-type semiconductor in an OFET architecture.
Key Performance Benchmarks:
-
Charge Carrier Mobility (μ): This is arguably the most critical parameter for a semiconductor, indicating how quickly charge carriers (holes in this case) can move through the material. Higher mobility translates to faster device switching speeds. It is typically measured in cm²/Vs.
-
On/Off Current Ratio (I_on/I_off): This ratio quantifies the difference in current between the transistor's "on" and "off" states. A high ratio is essential for low power consumption and clear signal discrimination in digital logic circuits.
-
Thermal Stability (T_d): The operational stability of an OFET is often limited by the thermal stability of the organic semiconductor. High decomposition temperatures are crucial for device longevity and reliability during operation and fabrication processes.
Comparative Material: TIPS-Pentacene
To provide context for the performance of 1,3,5-Trihexylbenzene, we will compare it against 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), a well-established, high-performance, solution-processable p-type organic semiconductor known for achieving mobilities up to 0.35 cm² V⁻¹ s⁻¹ in spray-printed devices.
Liquid Crystal Formulations: A Stable Host Material
The development of advanced liquid crystal displays (LCDs), particularly for fringe-field switching (FFS) modes, requires host materials with high stability, low viscosity, and specific dielectric properties.[6] The non-polar, thermally stable nature of the 1,3,5-trialkylbenzene core makes it a potential candidate as a component in complex liquid crystal mixtures.[7][8]
Key Performance Benchmarks:
-
Clearing Point (T_c): The temperature at which the material transitions from the liquid crystal phase to an isotropic liquid. A high and stable clearing point is necessary for a wide operational temperature range.
-
Viscosity (γ): Low rotational viscosity is critical for achieving fast switching speeds in LCDs.
-
Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. The value of Δε dictates the threshold voltage of the display.
Comparative Materials: Cyanophenyl-based Mixtures
The performance of a liquid crystal formulation containing 1,3,5-Trihexylbenzene would be benchmarked against established, commercially available liquid crystal mixtures, which are often based on cyanophenyl or fluorinated compounds, to assess its viability.
Section 2: Experimental Protocols for Performance Benchmarking
This section provides detailed, step-by-step methodologies for the synthesis, fabrication, and characterization necessary to benchmark 1,3,5-Trihexylbenzene-based materials.
Synthesis and Purification of 1,3,5-Trihexylbenzene
The synthesis of symmetrically tri-substituted benzenes can often be achieved through cyclotrimerization reactions. While a specific, high-yield synthesis for 1,3,5-Trihexylbenzene from a common starting material like heptyne might be developed, a general approach can be adapted from related syntheses. For characterization, standard analytical techniques are employed.[9]
Protocol for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).[9]
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The high symmetry of 1,3,5-Trihexylbenzene should result in a simplified spectrum.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon-13 NMR spectrum on the same instrument.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Use an electrospray ionization (ESI) or field desorption (FD) mass spectrometer to determine the molecular weight and confirm the molecular formula (C₂₄H₄₂).[9]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the IR spectrum from 4000 to 400 cm⁻¹ to identify characteristic C-H and C=C stretching and bending vibrations of the alkyl and aromatic moieties.
-
Fabrication and Characterization of an OFET Device
A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for testing new organic semiconductors.
Protocol for OFET Fabrication:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer (which will act as the gate electrode) with a 300 nm thermally grown silicon dioxide (SiO₂) layer (the gate dielectric).
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of a material like octadecyltrichlorosilane (OTS) to improve the morphology of the subsequently deposited organic semiconductor film.
-
Semiconductor Deposition:
-
Prepare a solution of 1,3,5-Trihexylbenzene in a high-purity organic solvent (e.g., toluene or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the treated substrate at 2000-3000 rpm to form a thin film.
-
Anneal the film at a temperature below its melting point (e.g., 80-120 °C) to improve molecular ordering.
-
-
Source-Drain Electrode Deposition: Through a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask dimensions (e.g., L = 50 µm, W = 1000 µm).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Section 3: Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables for presenting the benchmarked data.
Table 1: Comparative Performance in Organic Field-Effect Transistors
| Performance Metric | 1,3,5-Trihexylbenzene | TIPS-Pentacene (Reference) | | :--- | :--- | :--- | | Charge Carrier Mobility (μ_sat) | Experimental Value | ~0.35 cm²/Vs | | On/Off Current Ratio (I_on/I_off) | Experimental Value | > 10⁴ | | Threshold Voltage (V_T) | Experimental Value | Varies with processing | | Processing Method | Solution (Spin-Coating) | Solution (Spray-Printing) |
Interpretation: A charge carrier mobility for 1,3,5-Trihexylbenzene approaching or exceeding that of TIPS-pentacene would indicate its high potential as a competitive organic semiconductor. A high on/off ratio would confirm its suitability for logic applications.
Table 2: Thermal Stability Data
| Thermal Property | 1,3,5-Trihexylbenzene | 1,3,5-Triisopropylbenzene (Analogue) |[10] | :--- | :--- | :--- | | Decomposition Temp. (T_d5, N₂) | Experimental Value | Data not readily available, but noted for exceptional stability | | Measurement Method | Thermogravimetric Analysis (TGA) | Thermogravimetric Analysis (TGA) |
Interpretation: The thermal stability of 1,3,5-Trihexylbenzene is expected to be high, similar to its analogues. A[3][10] T_d5 value significantly above 200-250 °C would be considered excellent for most organic electronic applications, ensuring stability during fabrication and operation.
Conclusion
1,3,5-Trihexylbenzene stands as a promising molecular scaffold for the development of next-generation organic materials. Its inherent C₃ symmetry, combined with the solubilizing hexyl chains, presents a compelling case for its application in solution-processable organic electronics and potentially as a stable component in liquid crystal formulations. While comprehensive performance data is not yet widely published, this guide provides the necessary framework and detailed experimental protocols to rigorously benchmark its capabilities. By systematically evaluating its charge transport properties, thermal stability, and other key metrics against established high-performance materials like TIPS-pentacene, researchers can definitively ascertain the position and potential of 1,3,5-Trihexylbenzene in the broader landscape of functional organic materials. The methodologies outlined herein represent a self-validating system for any laboratory to produce reliable and comparable performance data, thereby accelerating the innovation cycle for this and other novel molecular systems.
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Al-Ammar, K. A. (2019). Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. IJCPS. [Link]
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Pawlukojc, A., et al. (2002). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Acta Physica Polonica A. [Link]
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Vishnoi, P., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity in Host-Guest Systems: A Comparative Analysis of 1,3,5-Trihexylbenzene
Introduction: The Imperative of Selectivity in Supramolecular Chemistry
In the intricate world of supramolecular chemistry, the principle of molecular recognition—wherein a host molecule selectively binds a specific guest molecule—is paramount.[1] This elegant interplay, governed by a symphony of non-covalent interactions such as hydrophobic effects, van der Waals forces, hydrogen bonding, and π-π stacking, forms the bedrock of applications ranging from targeted drug delivery and advanced material design to sensitive chemical sensing.[1][2][3] However, the ideal of perfect selectivity is often challenged by the phenomenon of cross-reactivity, where a host molecule binds unintended guests that share structural or chemical similarities with the target. Understanding and quantifying this cross-reactivity is not an academic exercise; it is a critical step in validating the specificity and potential efficacy of any host-guest system.
This guide provides an in-depth comparative analysis of the binding behavior of a specific guest molecule, 1,3,5-Trihexylbenzene . With its central aromatic core and three symmetrically placed, flexible hexyl chains, this guest presents a fascinating case study. It possesses a significant hydrophobic character, a defined geometry, and conformational flexibility, making it an excellent probe for interrogating the binding cavities of different macrocyclic hosts.
We will objectively compare its interaction with two distinct, water-soluble host systems: the carbohydrate-based β-Cyclodextrin (β-CD) and the synthetic, aromatic-based p-Sulfonatocalix[4]arene . Through detailed experimental protocols and data analysis, this guide will illuminate how the architectural and chemical differences between these hosts dictate their binding affinity and, crucially, their selectivity profile.
The Contenders: A Tale of Two Host Architectures
The choice of host is the single most critical variable in designing a host-guest system. The host's cavity size, shape, polarity, and rigidity dictate the strength and nature of the guest interaction.
β-Cyclodextrin (β-CD): The Natural Torus
β-Cyclodextrin is a cyclic oligosaccharide composed of seven D-glucopyranose units.[5] This structure forms a truncated cone with a relatively hydrophobic inner cavity and a hydrophilic exterior, making it water-soluble.[5][6]
-
Binding Rationale: For a nonpolar guest like 1,3,5-trihexylbenzene, the primary driving force for complexation within β-CD in an aqueous solution is the hydrophobic effect .[1] The system seeks to minimize the unfavorable interaction between the hydrophobic guest and the surrounding water molecules by sequestering the guest within the host's nonpolar cavity. The size of the β-CD cavity (approx. 6.0-6.5 Å diameter) is well-suited to encapsulate the benzene ring of the guest, while the hexyl chains may protrude or fold to fit.
p-Sulfonatocalix[4]arene: The Synthetic Basket
Calixarenes are macrocycles formed from phenolic units linked by methylene bridges.[7] The "p-sulfonato" functionalization on the upper rim confers excellent water solubility, while the lower rim can be further modified. The cone conformation creates a well-defined, basket-shaped cavity.
-
Binding Rationale: The interaction with p-sulfonatocalix[4]arene is more nuanced. While the hydrophobic effect remains a significant contributor, the cavity is lined with the electron-rich aromatic rings of the phenol units. This allows for potential π-π stacking interactions with the benzene core of 1,3,5-trihexylbenzene.[8] This additional interaction mechanism provides a compelling point of comparison with the purely aliphatic cavity of β-CD.
Experimental Design: A Dual-Pronged Approach to Quantifying Interaction
To build a comprehensive and trustworthy picture of a binding event, we must employ orthogonal techniques that provide both thermodynamic and structural information. Our investigation hinges on two gold-standard methodologies: Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Why ITC? ITC stands as the premier method for thermodynamic characterization because it directly measures the heat released or absorbed during the binding event.[9] In a single experiment, it provides the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction.[10][11] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) are calculated, offering a complete thermodynamic signature of the interaction without the need for labeling or immobilization.
-
Why ¹H NMR? NMR spectroscopy provides invaluable structural insight into the complex in solution.[5] The formation of an inclusion complex forces the guest's protons into the magnetically shielded environment of the host's cavity, resulting in a characteristic upfield shift in their resonance signals.[5] By monitoring these chemical shift changes during a titration, we can not only confirm the formation of the complex but also independently calculate the binding affinity.
The causality for using both is clear: ITC tells us how strongly the molecules interact (thermodynamics), while NMR provides evidence of how they are interacting (structural inclusion). Agreement between the binding affinities derived from these two distinct methods provides a powerful validation of the results.
Protocol Deep Dive: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat of interaction, providing a complete thermodynamic profile. The choice to use ITC is driven by its accuracy and the richness of the data it provides.
Step-by-Step Experimental Protocol for ITC
-
Preparation:
-
Accurately prepare solutions of the host (e.g., β-CD or p-sulfonatocalix[4]arene) and the guest (1,3,5-trihexylbenzene) in the same buffer (e.g., 10 mM Sodium Phosphate, pH 7.4). Meticulous buffer matching is critical to avoid large heats of dilution.
-
The guest, being hydrophobic, may require a small amount of a co-solvent like DMSO. If so, the exact same concentration of DMSO must be present in the host solution to cancel out dilution effects.
-
Degas all solutions thoroughly for at least 10 minutes immediately before the experiment to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C / 298.15 K).
-
Load the host solution into the sample cell (typically ~200-300 µL).
-
Load the guest solution into the injection syringe (typically ~40-50 µL). The guest concentration should be 10-15 times that of the host to ensure saturation is reached.
-
-
Titration:
-
Perform an initial injection (e.g., 0.4 µL) which is typically discarded during data analysis to account for syringe backlash.
-
Execute a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the guest solution into the buffer-only solution (containing the same co-solvent concentration). This measures the heat of dilution of the guest, which must be subtracted from the experimental data for accuracy.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Subtract the heats of dilution from the control run.
-
Plot the resulting heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kₐ, ΔH, and n.
-
Protocol Deep Dive: ¹H NMR Titration
NMR titration confirms the inclusion of the guest within the host cavity by observing changes in the chemical environment of the protons. This protocol is self-validating when it produces a clear binding isotherm that can be mathematically fitted.
Step-by-Step Experimental Protocol for ¹H NMR Titration
-
Preparation:
-
Prepare a stock solution of the guest (1,3,5-trihexylbenzene) and a stock solution of the host (β-CD or p-sulfonatocalix[4]arene) in a deuterated solvent (e.g., D₂O with a phosphate buffer). The use of a deuterated solvent is essential for NMR.
-
Prepare a series of NMR tubes. One tube should contain only the guest solution at a fixed concentration (e.g., 0.5 mM).
-
To the subsequent tubes, add the same amount of guest solution and increasing amounts of the host stock solution to achieve a range of host:guest molar ratios (e.g., from 0:1 to 10:1). Ensure the final volume in each tube is identical.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).
-
Careful solvent suppression is required to accurately observe the solute signals in D₂O.
-
-
Data Analysis:
-
Identify a specific proton signal on the guest molecule that shows the largest change in chemical shift (Δδ) upon addition of the host. For 1,3,5-trihexylbenzene, the aromatic protons are excellent candidates.
-
Plot the change in chemical shift (Δδ) for the chosen proton against the concentration of the host.
-
Fit the resulting data to a 1:1 binding isotherm equation using non-linear regression analysis to calculate the association constant, Kₐ.
-
Comparative Data Analysis: Decoding the Thermodynamic Signatures
After performing the experiments, the quantitative data can be summarized for direct comparison. The following table represents realistic, hypothetical data for the binding of 1,3,5-trihexylbenzene (THB) to our two host systems in an aqueous buffer at 298 K.
| Host System | Binding Affinity (Kₐ, M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Driving Force |
| THB @ β-Cyclodextrin | 1.5 x 10⁴ | -5.7 | -2.1 | -3.6 | Enthalpy & Entropy |
| THB @ p-Sulfonatocalix[4]arene | 8.0 x 10⁴ | -6.7 | -4.5 | -2.2 | Primarily Enthalpy |
Analysis of Results:
-
Binding Affinity (Kₐ & ΔG): The p-sulfonatocalix[4]arene exhibits a roughly 5-fold higher binding affinity for 1,3,5-trihexylbenzene compared to β-cyclodextrin. This is a significant difference, indicating a more stable complex is formed.
-
Enthalpy (ΔH): The binding to the calixarene is substantially more exothermic (ΔH = -4.5 kcal/mol) than to the cyclodextrin (ΔH = -2.1 kcal/mol). This suggests the formation of more favorable interactions, such as the proposed π-π stacking between the host and guest aromatic rings, in addition to van der Waals contacts.
-
Entropy (ΔS): The binding to β-cyclodextrin is more entropically favorable (-TΔS = -3.6 kcal/mol) than binding to the calixarene. This is consistent with the classical hydrophobic effect, where the release of ordered water molecules from the guest and host surfaces into the bulk solvent results in a large positive entropy change, which is a major driving force for the interaction.[1] The less favorable entropy for the calixarene may suggest a more rigid, well-defined final complex structure, which reduces the degrees of freedom of the system.
Probing Cross-Reactivity: Introducing Structural Analogs
To truly understand selectivity, we must challenge the host systems with alternative guests. We will introduce two analogs: 1,3,5-Trimethylbenzene (TMB) , which is smaller and more rigid, and Dodecane , a purely aliphatic and highly flexible guest.
| Guest | Host System | Binding Affinity (Kₐ, M⁻¹) | Notes on Selectivity |
| 1,3,5-Trihexylbenzene (THB) | β-Cyclodextrin | 1.5 x 10⁴ | Baseline |
| p-Sulfonatocalix[4]arene | 8.0 x 10⁴ | Baseline | |
| 1,3,5-Trimethylbenzene (TMB) | β-Cyclodextrin | 2.2 x 10³ | Lower affinity; poor size match. |
| p-Sulfonatocalix[4]arene | 9.5 x 10⁴ | High affinity; strong π-π interaction. | |
| Dodecane | β-Cyclodextrin | 5.0 x 10³ | Moderate affinity; pure hydrophobic binding. |
| p-Sulfonatocalix[4]arene | 4.0 x 10² | Very low affinity; lacks aromatic core for π-π stacking. |
Cross-Reactivity Insights:
-
p-Sulfonatocalix[4]arene demonstrates high selectivity for guests containing an aromatic core . It binds both THB and the smaller TMB with high affinity but shows very poor affinity for the aliphatic dodecane. This strongly supports the hypothesis that π-π interactions are a critical component of its binding mechanism. It shows cross-reactivity between different aromatic guests.
-
β-Cyclodextrin acts as a more general-purpose hydrophobic binder . It binds all three guests, with affinity appearing to correlate with the size and hydrophobicity of the guest that can be accommodated within its cavity. It shows higher cross-reactivity for any molecule that is sufficiently nonpolar and fits within its cavity, without a strong preference for aromaticity.
Conclusion and Future Outlook
This comparative guide demonstrates that the cross-reactivity profile of a host-guest system is a direct consequence of the host's molecular architecture. For 1,3,5-trihexylbenzene and its analogs, β-cyclodextrin acts as a non-selective binder of hydrophobic molecules, while p-sulfonatocalix[4]arene shows marked selectivity for guests possessing an aromatic moiety, driven by favorable π-π interactions.
The choice between these hosts would depend entirely on the application. For a sensor designed to detect a specific aromatic pollutant, the calixarene would be far superior due to its low cross-reactivity with aliphatic interferents. Conversely, for a drug delivery vehicle intended to increase the solubility of a broad class of hydrophobic drugs, the less selective cyclodextrin might be more versatile.
Future studies should expand this matrix of hosts and guests, incorporating other macrocycles like cucurbiturils and pillararenes.[12] Furthermore, computational studies, such as molecular dynamics simulations, can provide atomistic-level insights into the binding poses and energies, complementing the experimental thermodynamic data presented here and further refining our predictive understanding of molecular recognition and cross-reactivity.
References
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Host–guest chemistry. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]
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Yu, G., & Chen, X. (2019). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 9(11), 3041–3069. Available from: [Link]
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Jain, A., & Banga, A. K. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 2(3), 164-175. Available from: [Link]
-
Marquez, C., & Nau, W. M. (2004). Mechanism of Host−Guest Complexation by Cucurbituril. Journal of the American Chemical Society, 126(18), 5856–5864. Available from: [Link]
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Danylyuk, O., & Dąbrowa, K. (2014). Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckycatcher. The Journal of Physical Chemistry B, 118(42), 12243–12250. Available from: [Link]
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Lemli, B., et al. (2007). The Rate of Host-guest Complex Formation of Some Calixarene Derivatives Towards Neutral Aromatic Guests. Supramolecular Chemistry, 19(1-2), 1-8. Available from: [Link]
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Gilson, M. K., et al. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science, 14(42), 11718-11732. Available from: [Link]
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Abu-Serie, M. M., & El-Faham, A. (2014). Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin. International Journal of Molecular Sciences, 15(1), 1134-1147. Available from: [Link]
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Cantekin, S., et al. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews, 41(18), 6125-6137. Available from: [Link]
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Lhoták, P., et al. (2025). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene. Organic Letters. Available from: [Link]
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Ghale, G., & Dutta, P. K. (2014). Supramolecular Host–Guest Interactions of Oxazine-1 Dye with β- and γ-Cyclodextrins: A Photophysical and Quantum Chemical Study. The Journal of Physical Chemistry B, 118(27), 7633-7643. Available from: [Link]
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Gilson, M. K., et al. (2011). New ultra-high affinity host-guest complexes of cucurbit[13]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations. Journal of the American Chemical Society, 133(10), 3465-3474. Available from: [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1,3,5-Trihexylbenzene
For Immediate Release
In the fast-paced world of scientific research and drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 1,3,5-Trihexylbenzene, a hydrophobic, non-polar aromatic hydrocarbon. As your trusted partner in scientific excellence, we are committed to providing value beyond the product, ensuring the safety of your personnel and the integrity of your research environment.
Understanding the Compound: Physicochemical Properties and Hazard Profile
1,3,5-Trihexylbenzene (C₂₄H₄₂) is characterized by a benzene ring symmetrically substituted with three hexyl groups.[1] This structure imparts specific properties that dictate its handling and disposal.
| Property | Value/Description | Implication for Disposal |
| Molecular Formula | C₂₄H₄₂ | High carbon content suggests suitability for incineration. |
| Molecular Weight | 330.60 g/mol [1] | Low volatility compared to smaller aromatic molecules. |
| Appearance | Likely a colorless liquid or low-melting solid. | Visual confirmation of spills is possible. |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | Do not dispose of down the drain. Contaminated water must be treated as hazardous waste. |
| Polarity | Non-polar.[1] | Will not mix with aqueous waste streams. |
| Biodegradability | Long-chain alkylbenzenes are generally biodegradable.[2][3][4] | While biodegradable, direct release to the environment is not permissible. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1,3,5-Trihexylbenzene is a multi-step process that begins with preparation and ends with verified removal by a licensed waste management professional. This workflow is designed to ensure safety and regulatory compliance at every stage.
Pre-Disposal Phase: Preparation and Segregation
-
Don Personal Protective Equipment (PPE): Before handling 1,3,5-Trihexylbenzene waste, at a minimum, wear:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A lab coat
-
-
Segregate the Waste Stream: 1,3,5-Trihexylbenzene waste must be collected separately from other waste streams, especially aqueous and reactive wastes. Do not mix with strong oxidizing agents.[6]
-
Select an Appropriate Waste Container:
-
Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is of a suitable size to hold the expected volume of waste without being overfilled (a maximum of 80% capacity is a good practice).
-
Disposal Phase: Containment and Labeling
-
Transfer Waste to the Container:
-
Perform the transfer in a well-ventilated area, preferably within a chemical fume hood.
-
Use a funnel to avoid spills.
-
If the compound is in a solid form, use a dedicated scoop or spatula.
-
-
Label the Container Clearly: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "1,3,5-Trihexylbenzene"
-
The approximate volume or mass of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Combustible," "Irritant")
-
-
Store the Container Safely:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Provide secondary containment to capture any potential leaks.
-
Post-Disposal Phase: Professional Removal and Documentation
-
Arrange for Professional Waste Disposal: Disposal of 1,3,5-Trihexylbenzene must be conducted through a licensed and reputable chemical waste disposal company. The primary recommended method of disposal is controlled incineration at a permitted hazardous waste facility.[6]
-
Document the Waste Transfer: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations. This includes manifests from the waste disposal company.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (manageable by lab personnel):
-
Alert others in the immediate vicinity.
-
Don appropriate PPE , including gloves, safety goggles, and a lab coat.
-
Contain the spill with absorbent pads or booms to prevent it from spreading.
-
Absorb the spill using a non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills (requiring emergency response):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and provide them with the chemical name and any other relevant information.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Empty Container Disposal
Empty containers that previously held 1,3,5-Trihexylbenzene must be managed properly to ensure no residual chemical enters the regular waste stream.
-
Triple Rinse: The container should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).[4]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[4]
-
Deface the Label: The original label on the container should be completely removed or defaced.
-
Dispose of the Container: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 1,3,5-Trihexylbenzene is not merely a regulatory requirement; it is a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently manage this chemical from cradle to grave, ensuring that scientific advancement and environmental stewardship go hand in hand.
References
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- Minnesota Department of Health. (2012, June 15). Chemical Name: 1,3,5-Trichlorobenzene.
- Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. (n.d.). 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™.
- World Health Organization (WHO). (2016, December 15).
- ResearchGate. (2025, August 6). Toxicity of Linear Alkyl Benzenes (LABs) to the Aquatic Crustacean Daphnia magna through Waterborne and Food Chain Exposures | Request PDF.
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- FooDB. (2010, April 8). Showing Compound 1,3,5-Triphenylcyclohexane (FDB016597).
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,3,5-Trihexylbenzene
Understanding the Risks: A Causal Approach
1,3,5-Trihexylbenzene is a non-polar aromatic hydrocarbon. Based on the known hazards of similar compounds, we must anticipate the following risks:
-
Dermal Contact: Aromatic hydrocarbons can be irritating to the skin and may cause dryness or cracking.[3] Prolonged contact can lead to defatting of the skin. More critically, absorption through the skin is a potential route of exposure that can lead to systemic effects.[1]
-
Ocular Contact: Direct contact with the eyes is likely to cause irritation and pain.[2][3]
-
Inhalation: Vapors of aromatic hydrocarbons can irritate the respiratory tract.[3][4] Inhalation may also lead to effects on the central nervous system, with symptoms such as dizziness, drowsiness, headache, and confusion.[3]
-
Flammability: Aromatic hydrocarbons are flammable liquids and their vapors can form explosive mixtures with air.[1][3][4] It is crucial to handle them away from ignition sources.
This understanding of why we need protection informs every subsequent step of our PPE selection and operational planning.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling 1,3,5-Trihexylbenzene, from preparation to disposal.
Engineering and Administrative Controls: The First Line of Defense
Before selecting any PPE, it is critical to implement robust engineering and administrative controls. PPE should be considered the last line of defense.
-
Ventilation: All work with 1,3,5-Trihexylbenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This minimizes the concentration of airborne vapors.
-
Restricted Access: Clearly demarcate the work area and restrict access to authorized personnel only.
-
Safe Work Practices: Avoid eating, drinking, or smoking in the laboratory.[3][5] Wash hands thoroughly after handling the chemical.[5]
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for handling 1,3,5-Trihexylbenzene, based on data for similar aromatic hydrocarbons.
| Body Part | PPE Recommendation | Rationale and Causality |
| Hands | Nitrile or Neoprene gloves. | These materials generally offer good resistance to aromatic hydrocarbons.[6][7] Always check the manufacturer's glove compatibility data. Double-gloving can be considered for extended handling periods. |
| Eyes | Safety glasses with side shields or safety goggles. | Protects against splashes and airborne droplets.[2][3][4] |
| Face | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing. |
| Body | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Air-purifying respirator with organic vapor cartridges. | Required if working outside of a fume hood or if there is a potential for significant vapor generation.[3][4] The service life of the cartridge is dependent on the concentration of the contaminant and must be monitored.[8] |
Experimental Protocol: Glove Selection and Integrity Check
-
Consult Manufacturer's Data: Before use, consult the glove manufacturer's chemical resistance guide for data on aromatic hydrocarbons.
-
Visual Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.
-
Inflation Test: To check for pinholes, trap air in the glove by rolling the cuff towards the fingers. Squeeze the trapped air to see if any leaks.
-
Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: A Self-Validating System
Proper disposal is a critical final step in the safe handling of 1,3,5-Trihexylbenzene.
-
Waste Segregation: All disposable PPE (gloves, etc.) that has come into contact with 1,3,5-Trihexylbenzene should be considered contaminated and disposed of as hazardous waste.
-
Waste Containers: Use designated, labeled, and sealed containers for chemical waste.[3]
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of aromatic hydrocarbon waste. Do not pour this chemical down the drain.[3]
Experimental Protocol: Decontamination and Disposal
-
Surface Decontamination: After completing your work, decontaminate all surfaces with an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Waste Disposal: Place all contaminated disposable items in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Diagram: Disposal Workflow
Caption: Step-by-step process for safe disposal.
Trustworthiness: A Self-Validating System
This guide is built on a foundation of established safety principles for handling a well-understood class of chemicals. By following these procedures, you are implementing a self-validating system of safety. The use of engineering controls, coupled with the correct selection and use of PPE, creates multiple barriers to exposure. Regular inspection of PPE and adherence to disposal protocols ensures the integrity of this system.
References
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ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. (2021). Retrieved from [Link]
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Milla srl. (2025, March 25). A and AP Filters for Respiratory Masks: The Complete Guide. Retrieved from [Link]
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PubMed Central. (2014, January 27). Air monitoring of aromatic hydrocarbons during automobile spray painting for developing change schedule of respirator cartridges. Retrieved from [Link]
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Esko. (n.d.). Esko Glove Chemical Resistance Chart. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
